molecular formula C12H21NO4 B558508 (R)-1-Boc-2-piperidineacetic acid CAS No. 351410-32-7

(R)-1-Boc-2-piperidineacetic acid

Cat. No.: B558508
CAS No.: 351410-32-7
M. Wt: 243,3 g/mole
InChI Key: CKAXJDBTNNEENW-SECBINFHSA-N
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Description

(R)-1-Boc-2-piperidineacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243,3 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363830
Record name [(2R)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351410-32-7
Record name [(2R)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2R)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid is a chiral heterocyclic compound extensively utilized as a versatile building block in medicinal and synthetic chemistry. Its unique structure, featuring a piperidine ring, a carboxylic acid moiety, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The Boc group enhances stability and allows for controlled reactivity, while the chiral center is crucial for creating enantiomerically pure pharmaceuticals, which is often critical for efficacy and safety.[1][2]

This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Core Properties and Specifications

The physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 351410-32-7[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.3 g/mol [1]
Appearance White solid[1]
Melting Point 93-97 °C[1]
Purity ≥ 99% (by NMR)[1]
Storage Conditions Store at ≤ -4 °C[1]
Synonyms (R)-(1-Boc-piperidin-2-yl)acetic acid[1]

Applications in Research and Development

This compound serves as a key intermediate in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry : It is a fundamental component in the design and synthesis of novel therapeutic agents. The piperidine scaffold is a common motif in drugs targeting the central nervous system, and this compound is specifically used in the development of new analgesics and anti-inflammatory agents.[1][3]

  • Synthetic Chemistry : As a chiral building block, it is employed in the synthesis of complex piperidine-based pharmaceuticals, helping to streamline drug discovery processes.[1][4]

  • Biotechnology and Peptide Synthesis : The compound is utilized in the modification of peptides and proteins. Its carboxylic acid handle allows for coupling to amines in peptide chains, while the piperidine ring introduces conformational constraints and other desirable properties to the resulting biopharmaceuticals.[1][3]

Logical Workflow for Drug Discovery

The following diagram illustrates the role of this compound as a starting material in a typical drug discovery and development workflow.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound (Chiral Building Block) B Chemical Synthesis (e.g., Amide Coupling, Derivatization) A->B C Library of Novel Piperidine Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo / In Vitro Pharmacology F->G H Candidate Drug G->H

Caption: Workflow of this compound in drug discovery.

Experimental Protocols

While specific protocols for the synthesis of this compound are proprietary or vary, the following sections detail common, representative experimental procedures for reactions involving similar Boc-protected piperidine derivatives. These methods are foundational for professionals working with this class of compounds.

Protocol 1: Amide Bond Formation (Peptide Coupling)

This protocol describes a general method for coupling the carboxylic acid of this compound with a primary or secondary amine, a fundamental step in many synthetic pathways.

Materials:

  • This compound (1.0 eq)

  • Amine substrate (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add the amine substrate to the solution.

  • Add DIPEA to the reaction mixture, followed by the solid HATU coupling reagent.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Group Deprotection

This protocol details the standard procedure for removing the Boc protecting group to liberate the secondary amine on the piperidine ring, which can then be used in subsequent reactions.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Methodology:

  • Dissolve the Boc-protected compound in DCM.

  • Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the deprotection cocktail to the solution of the starting material at room temperature.

  • Stir the mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • The resulting residue is often the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized by dissolving it in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

The following diagram illustrates the general workflow for a deprotection and subsequent functionalization reaction.

G A Boc-Protected Piperidine Derivative B Deprotection (e.g., TFA/DCM) A->B Step 1 C Piperidine Amine (TFA Salt) B->C D Neutralization (e.g., NaHCO3) C->D Optional F Further Functionalization (e.g., Acylation, Alkylation) C->F Direct Use E Free Piperidine Amine D->E E->F Step 2 G Final Product F->G

Caption: General workflow for Boc deprotection and subsequent reaction.

References

In-Depth Technical Guide to the Physicochemical Properties of (R)-1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-1-Boc-2-piperidineacetic acid, a key building block in modern pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and relevant workflow visualizations.

Core Physicochemical Data

This compound, with the CAS Number 351410-32-7, is a chiral carboxylic acid derivative widely utilized as an intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a Boc (tert-butyloxycarbonyl) protecting group, enhances its stability and utility in multi-step synthetic routes.[1]

The following table summarizes the available quantitative data for this compound and its corresponding (S)-isomer for comparative purposes. It is important to note that while experimental data for some properties of the (R)-isomer are available, other key parameters like boiling point, pKa, and logP are not readily found in the literature. In these instances, predicted values for a closely related structural isomer, 1-Boc-piperidine-3-acetic acid, are provided for estimation, and this is clearly indicated.

PropertyThis compound(S)-1-Boc-2-piperidineacetic acidNotes
Molecular Formula C₁₂H₂₁NO₄[1]C₁₂H₂₁NO₄-
Molecular Weight 243.3 g/mol [1]243.3 g/mol -
Appearance White solid[1]White powder-
Melting Point 93-97 °C[1]Not specifiedExperimental value.
Boiling Point Not availableNot availablePredicted value for 1-Boc-piperidine-3-acetic acid is 373.0 ± 15.0 °C.
pKa Not availableNot availablePredicted value for 1-Boc-piperidine-3-acetic acid is 4.65 ± 0.10.
logP Not availableNot availableData not available.
Solubility Favorable solubility in various reaction conditions.[1]Favorable solubility in various reaction conditions.Generally soluble in organic solvents like DMF, DCM, and methanol.

Experimental Protocols

The determination of the physicochemical properties listed above requires specific experimental methodologies. Below are detailed, generalized protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small, dry sample of this compound is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • For a pure substance, the melting range should be narrow (typically 1-2 °C).

Determination of Solubility

Solubility is a crucial parameter for drug formulation and biological assays. The following protocol describes a general method for determining solubility in various solvents.

  • Apparatus : Vials, magnetic stirrer, analytical balance, temperature-controlled environment.

  • Procedure :

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.

    • The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid.

    • A known volume of the clear, saturated supernatant is carefully removed.

    • The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

    • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

  • Apparatus : pH meter, burette, beaker, magnetic stirrer.

  • Procedure :

    • A known amount of this compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.

  • Apparatus : Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC, UV-Vis).

  • Procedure :

    • A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol and water (or a suitable buffer).

    • A known volume of this solution is placed in a separatory funnel or vial with a known volume of the second immiscible solvent.

    • The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the solute in each phase is determined using an appropriate analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

This compound is typically synthesized from its corresponding amino acid precursor, (R)-2-piperidineacetic acid. The key step in this synthesis is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and medicinal chemistry to prevent the amine from participating in unwanted side reactions.

The following diagram illustrates a typical experimental workflow for the Boc protection of (R)-2-piperidineacetic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product R_Piperidineacetic_Acid (R)-2-Piperidineacetic Acid Mixing Mixing and Stirring (e.g., 0°C to RT) R_Piperidineacetic_Acid->Mixing Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Mixing Base Base (e.g., NaOH, TEA) Base->Mixing Solvent Solvent (e.g., Dioxane/Water) Solvent->Mixing Acidification Acidification (e.g., with HCl) Mixing->Acidification Reaction Mixture Extraction Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Drying_Evaporation Drying and Solvent Evaporation Extraction->Drying_Evaporation Purification Purification (e.g., Crystallization) Drying_Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: A typical workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-2-piperidineacetic acid is a chiral building block widely utilized in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of analgesics and central nervous system agents.[1][2] This document provides a concise summary of its core molecular properties.

Quantitative Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and synthetic planning.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₄[1][2][3][4]
Molecular Weight 243.3 g/mol [1][2][5]
Appearance White solid[1]
Melting Point 93-97 °C[1]
CAS Number 351410-32-7[1]

Molecular Information Overview

The following diagram illustrates the relationship between the compound and its primary molecular identifiers.

molecular_properties compound { this compound } formula_prop Molecular Formula compound->formula_prop mw_prop Molecular Weight compound->mw_prop formula_val C₁₂H₂₁NO₄ formula_prop->formula_val is mw_val 243.3 g/mol mw_prop->mw_val is

Caption: Core molecular properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research objectives. This compound serves as a key intermediate in various synthetic pathways, including the development of piperidine-based drugs and peptide-based therapeutics.[1][2] Researchers should consult specialized synthetic chemistry literature for detailed methodologies relevant to their specific target molecules.

References

Spectroscopic Analysis of (R)-1-Boc-2-piperidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-piperidineacetic acid is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[1] Its structure, featuring a Boc-protected piperidine ring and an acetic acid moiety, necessitates thorough spectroscopic analysis to confirm its identity, purity, and stereochemistry. This guide details the experimental protocols required for such characterization.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
Data not availableData not available

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Functional Group Assignment
Data not availableData not available

Table 3: Mass Spectrometry (MS) Data

m/z Ion Assignment
Data not availableData not available

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data for this compound and similar small molecules.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker, 500 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. The instrument will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Ensure the final solution is free of particulates by filtering if necessary.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in the appropriate ionization mode (positive or negative). For this compound, both modes could be viable, with [M+H]⁺, [M+Na]⁺, or [M-H]⁻ being potential ions.

  • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

Crystal Structure of (R)-1-Boc-2-piperidineacetic Acid: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 26, 2025 – A comprehensive search for the definitive crystal structure of (R)-1-Boc-2-piperidineacetic acid, a key chiral building block in pharmaceutical development, has revealed a notable absence of publicly available crystallographic data. Despite its importance in the synthesis of bioactive molecules, particularly as a constrained amino acid analogue, detailed information regarding its three-dimensional solid-state structure, including unit cell parameters, bond lengths, and torsion angles, remains unpublished in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC).

This compound, a derivative of pipecolic acid, is utilized by researchers and drug development professionals in the synthesis of complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations.[1][2] While numerous suppliers offer this compound and its enantiomer, (S)-1-Boc-2-piperidineacetic acid, and its general chemical properties are documented, the specific spatial arrangement of atoms within a single crystal has not been elucidated and deposited in the public domain.[1][2][3][4]

This lack of crystallographic data means that researchers currently rely on theoretical models and data from structurally related compounds to infer its conformational preferences and intermolecular interactions in the solid state. Direct experimental validation of these models through X-ray crystallography is crucial for a deeper understanding of its chemical behavior and for computational drug design studies.

General Experimental Workflow for Crystal Structure Determination

For researchers seeking to determine the crystal structure of this compound or similar compounds, a general experimental workflow would be as follows. This protocol is based on standard crystallographic practices.

A critical step in this process is the growth of high-quality single crystals suitable for X-ray diffraction. A general procedure for the crystallization of Boc-protected amino acids is outlined in the diagram below.

experimental_workflow General Workflow for Crystal Structure Determination cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification of This compound dissolution Dissolution in appropriate solvent (e.g., ethanol, ethyl acetate) synthesis->dissolution evaporation Slow evaporation, vapor diffusion, or cooling to induce crystallization dissolution->evaporation crystal_selection Selection of a suitable single crystal evaporation->crystal_selection mounting Crystal mounting on diffractometer crystal_selection->mounting data_collection Data collection using X-ray source (e.g., Mo Kα radiation) mounting->data_collection structure_solution Structure solution using direct methods (e.g., SHELXT) data_collection->structure_solution refinement Full-matrix least-squares refinement (e.g., SHELXL) structure_solution->refinement validation Structure validation and deposition (e.g., CCDC) refinement->validation

General workflow for crystal structure determination.

Concluding Remarks

The absence of a publicly available crystal structure for this compound represents a gap in the foundational chemical knowledge for this widely used synthetic building block. The determination and dissemination of this data would be of significant value to the scientific community, particularly those in medicinal chemistry and drug discovery. It would enable more accurate molecular modeling, a better understanding of its solid-state properties, and could aid in the rational design of new pharmaceuticals. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to enrich the public scientific record.

References

Navigating the Solubility of (R)-1-Boc-2-piperidineacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of (R)-1-Boc-2-piperidineacetic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data to provide a clear understanding of the compound's solubility profile in dimethyl sulfoxide (DMSO) and other common laboratory solvents. While precise quantitative data remains limited in public literature, this guide compiles qualitative assessments and predictive analyses based on structurally similar molecules to aid in experimental design and execution.

This compound is a versatile chiral intermediate widely employed in the synthesis of complex pharmaceutical agents, including analgesics and central nervous system drugs.[1] Its utility is underscored by what is often described as "favorable solubility" in various reaction conditions, a critical attribute for its role as a foundational element in medicinal chemistry.[1]

Solubility Profile

The following table summarizes the qualitative and predictive solubility of this compound and related compounds.

Solvent ClassSolventThis compoundAnalogous Compounds (Qualitative/Predictive)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Favorable / High (Predicted)Soluble (≥10 mg/mL)
Dichloromethane (DCM)Favorable / High (Predicted)Soluble
Polar Protic Methanol (MeOH)Favorable (Predicted)Soluble
Ethanol (EtOH)Favorable (Predicted)Soluble (≥10 mg/mL)
Aqueous WaterLow (Predicted)Poorly Soluble

Data for analogous compounds is derived from technical guides for N-Boc-4-hydroxypiperidine and THP-PEG13-Boc.

Experimental Protocol for Solubility Determination

To ascertain precise solubility for specific experimental conditions, the following generalized gravimetric method is recommended. This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., DMSO, Methanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature agitator (e.g., shaker or vortex mixer)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Procedure
  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Agitate the vial at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation : Allow the vial to stand, permitting the undissolved solid to settle. Carefully draw the supernatant through a syringe filter to remove all particulate matter, ensuring a clear, saturated solution.

  • Evaporation : Transfer a precise volume of the filtered supernatant to a pre-weighed evaporation dish.

  • Drying : Place the evaporation dish in a drying oven or vacuum desiccator at a suitable temperature to evaporate the solvent completely, leaving behind the dissolved solute.

  • Calculation : Once dry, weigh the evaporation dish containing the solute residue. The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant transferred

The following diagram illustrates the workflow for this experimental protocol.

G cluster_protocol Experimental Workflow for Solubility Determination prep 1. Preparation (Excess Solute in Solvent) equil 2. Equilibration (Agitation at Constant Temp.) prep->equil 24-48h sep 3. Separation (Filtration of Supernatant) equil->sep evap 4. Evaporation (Solvent Removal) sep->evap calc 5. Calculation (Determine Solute Mass) evap->calc

Workflow for determining the solubility of a solid compound.

Application in Synthetic Chemistry

This compound serves as a crucial starting material in multi-step synthetic pathways. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other sites of the molecule before its removal to enable further functionalization of the piperidine nitrogen. A generalized synthetic pathway involving this intermediate is depicted below.

G cluster_synthesis General Synthetic Pathway start This compound coupling Peptide Coupling or Functional Group Transformation start->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Deprotection (e.g., with Acid) intermediate->deprotection final_product Final Bioactive Molecule deprotection->final_product

Generalized use of this compound in synthesis.

This guide provides a foundational understanding of the solubility of this compound for drug development professionals. While direct quantitative data is sparse, the provided qualitative analysis, predictive information, and experimental protocol offer a robust framework for its effective use in research and synthesis.

References

(R)-1-Boc-2-piperidineacetic Acid: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-2-piperidineacetic acid is a versatile, chiral building block widely employed by researchers, scientists, and drug development professionals in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold and chiral center make it a valuable component in the design of molecules targeting a range of biological pathways, particularly in the development of treatments for metabolic disorders.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.

Physicochemical Properties

This compound is a white solid with a melting point in the range of 93-97 °C. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a variety of reaction conditions.

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White solid
Melting Point 93-97 °C
Chirality (R)-enantiomer

Synthesis and Availability

This compound is commercially available from various chemical suppliers. For researchers requiring a synthetic route, it can be prepared from (R)-piperidine-2-carboxylic acid through N-protection with di-tert-butyl dicarbonate (Boc₂O).

Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of bioactive molecules. Its applications extend to the development of analgesics, central nervous system agents, and peptide-based therapeutics.[1]

Key Synthetic Utility: Amide Bond Formation

The carboxylic acid moiety of this compound allows for the straightforward formation of amide bonds with a wide range of primary and secondary amines. This reaction is typically facilitated by standard peptide coupling reagents.

Diagram 1: General Amide Coupling Reaction

General workflow for amide bond formation.

Case Study: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Analog

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral antidiabetic drugs.

The following protocol describes the coupling of a Boc-protected β-amino acid with a piperidine-containing amine, a reaction that mirrors the use of this compound.

Experimental Protocol: Amide Coupling for a DPP-IV Inhibitor Intermediate

This procedure outlines the coupling of a Boc-protected amine with 1-piperidine-4-amine, utilizing 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling agent.[2]

Materials:

  • Boc-protected β-amino acid (e.g., (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid)

  • 1-Piperidine-4-amine

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), dry

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a 100 mL round-bottom flask, add the Boc-protected amine (15.0 mmol), followed by 50 mL of dry THF and DEPBT (15.8 mmol).

  • In a separate flask, mix 1-piperidine-4-amine (15.0 mmol) with TEA (16.5 mmol) and 5 mL of THF.

  • Add the amine solution to the stirred solution of the acid and coupling agent at room temperature under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (100% methanol).

  • Upon completion (typically after 3 hours), evaporate the solvent under reduced pressure.

  • To the residue, add water. An oily material will separate from a solid. Decant the aqueous layer to separate the oily product.

  • Wash the solid by-product with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer and the washings with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product, which can be further purified by crystallization or chromatography.

Quantitative Data from a Representative Coupling Reaction:

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
Boc-protected β-amino acid1-Piperidine-4-amineDEPBTTEATHF3Not specified

Note: This is a representative protocol. Yields and reaction times can vary depending on the specific substrates and reaction conditions.[2]

Signaling Pathways of DPP-IV and GLP-1 Receptor Agonists

The therapeutic effect of DPP-IV inhibitors is intrinsically linked to the GLP-1 signaling pathway. By preventing the degradation of GLP-1, these inhibitors enhance the downstream effects of this crucial incretin hormone.

Diagram 2: Simplified GLP-1 Signaling Pathway

GLP1_Signaling cluster_pancreas Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes GLP1 GLP-1 GLP1->GLP1R binds to DPP4 DPP-IV GLP1->DPP4 degraded by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1

GLP-1 binds to its receptor on pancreatic β-cells, initiating a signaling cascade that results in insulin secretion. DPP-IV degrades GLP-1, terminating its action.

Conclusion

This compound stands out as a crucial chiral building block in modern medicinal chemistry. Its utility in constructing complex molecular architectures, particularly for the development of DPP-IV inhibitors, underscores its importance for researchers in drug discovery and development. The ability to readily form amide bonds, combined with its inherent chirality, provides a powerful tool for the synthesis of novel therapeutic agents. As research into metabolic diseases and other therapeutic areas continues to expand, the demand for versatile and reliable chiral building blocks like this compound is expected to grow.

References

The Strategic Role of (R)-1-Boc-2-piperidineacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Boc-2-piperidineacetic acid is a versatile chiral building block of significant interest in pharmaceutical research and development. Its rigid piperidine scaffold, combined with the stereochemically defined acetic acid side chain, makes it an invaluable synthon for creating complex molecular architectures with specific three-dimensional orientations. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, sequential reactions, making it a preferred intermediate in multi-step syntheses.[1] This guide provides an in-depth analysis of the role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for type 2 diabetes.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The piperidine moiety is a common structural feature in a multitude of biologically active compounds, valued for its ability to orient substituents in precise vectors and engage in key interactions with biological targets.[2] this compound serves as a key precursor for incorporating a substituted piperidine ring into drug candidates. A prime example of its utility is in the design of DPP-4 inhibitors.

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.[3] Many potent DPP-4 inhibitors feature a central amine that interacts with the enzyme's active site, flanked by specific functional groups that occupy hydrophobic pockets. The piperidine scaffold derived from this compound is ideally suited to position these groups correctly.

Illustrative Synthetic Workflow

The following workflow demonstrates a plausible, chemically sound pathway for the synthesis of a novel DPP-4 inhibitor analogue, starting from this compound and coupling it with a key heterocyclic amine, 2-amino-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide. This process involves a standard amide bond formation followed by the removal of the Boc protecting group.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A This compound C Amide Coupling A->C B Key Heterocyclic Amine (e.g., Pyrazolopyrimidine derivative) B->C D Boc Deprotection C->D Boc-Protected Intermediate E Final DPP-4 Inhibitor Analogue D->E TFA Salt

Caption: Synthetic workflow for a DPP-4 inhibitor.

Mechanism of Action: DPP-4 Inhibition Pathway

DPP-4 inhibitors function by augmenting the endogenous incretin system. After food intake, GLP-1 and GIP are released from the gut, stimulating pancreatic β-cells to release insulin. DPP-4 rapidly degrades these incretins. By blocking this degradation, DPP-4 inhibitors prolong the action of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon production. This mechanism effectively lowers blood glucose levels with a low risk of hypoglycemia, as the effect is dependent on glucose levels.[3][4][5]

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 / GIP Gut->GLP1 releases Pancreas Pancreas GLP1->Pancreas acts on DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents increase) Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor DPP-4 Inhibitor (e.g., from Piperidine Scaffold) Inhibitor->DPP4 INHIBITS

Caption: The DPP-4 signaling and inhibition pathway.

Quantitative Data: Potency of DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The development of molecules from scaffolds like this compound aims to achieve high potency and selectivity.

CompoundDPP-4 IC50 (nM)Selectivity over DPP-8/DPP-9Reference
Sitagliptin 18>2600-fold[4]
Vildagliptin ~60>200-fold[6]
Alogliptin <10>10,000-fold[7]
Anagliptin <4>10,000-fold[8]
Neogliptin (12a) 16.8 ± 2.2>1000-fold[5][6]

This table presents data for well-established DPP-4 inhibitors to provide a benchmark for the potency typically achieved in this class of drugs.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps involved in utilizing this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This procedure describes a standard method for coupling the carboxylic acid of the building block with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound (1.0 eq)

  • Target Amine (e.g., 2-amino-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide intermediate.[9]

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the final step to remove the Boc protecting group, yielding the free amine, typically as a trifluoroacetate salt.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected amide in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[10]

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[10][11]

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours. The reaction is typically complete when gas (CO₂) evolution ceases.[10][12]

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue, which is the TFA salt of the final product, can be purified further. This often involves precipitation by adding cold diethyl ether, or neutralization with a base (e.g., saturated aq. NaHCO₃) followed by extraction with an organic solvent if the free base is desired.[10][11]

This compound stands out as a high-value chiral building block in medicinal chemistry. Its pre-defined stereochemistry and functional handles provide a reliable and efficient route to complex piperidine-containing molecules. As demonstrated through the illustrative synthesis of a DPP-4 inhibitor analogue, this synthon enables the precise construction of scaffolds that are crucial for potent and selective biological activity. The robust and well-documented protocols for its incorporation into target molecules underscore its utility for researchers, scientists, and drug development professionals aiming to explore novel chemical space and develop next-generation therapeutics.

References

(R)-1-Boc-2-piperidineacetic Acid: A Core Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. The inherent conformational rigidity of the piperidine ring, combined with the stereochemistry at the C2 position, provides a valuable scaffold for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide explores the potential applications of this versatile synthon, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as a key component in the synthesis of novel antipsychotic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Key Application

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] Consequently, DPP-4 inhibitors have emerged as a major class of oral anti-diabetic drugs.

The piperidine moiety, often with a chiral amine, is a key structural feature in many potent and selective DPP-4 inhibitors. It serves to occupy the S1 pocket of the enzyme, which has a preference for proline-like structures. The (R)-configuration is often crucial for optimal binding and inhibitory activity.

Quantitative Data: In Vitro Inhibitory Activity of Piperidine-Containing DPP-4 Inhibitors

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50 values) for a selection of piperidine-based compounds, demonstrating the potency that can be achieved with this scaffold.

Compound IDStructureDPP-4 IC50 (µM)Reference
1 4-benzylpiperidine derivative1.6 ± 0.04[1]
2 2-benzyl-piperazine derivative (Lead Compound)0.019[1]
3 Piperidine derivative with external amide4 ± 0.08[1]
4 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine3.73[3]
5 Imidazo[1,2-a]pyridine scaffold with 2,4-dichlorophenyl group0.13[3]
6 Aminomethyl-pyridine compound (β-position)Lower IC50 than α-position[3]
7 Piperazinopyrrolidine analog3.73[3]

Cariprazine: A Case Study in Antipsychotic Drug Development

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[4][5] It acts as a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[4][6] This unique pharmacological profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.[6][7] The synthesis of cariprazine involves a piperazine moiety, highlighting the importance of this heterocyclic scaffold in the development of central nervous system (CNS) therapeutics.[8]

Quantitative Data: Receptor Binding Affinities of Cariprazine
ReceptorBinding Affinity (pKi)Reference
Dopamine D3> 9.0[7]
Dopamine D2~9.0[7]
Serotonin 5-HT1AHigh, but lower than D2[7]
Serotonin 5-HT2B> 9.0[7]
Serotonin 5-HT2A7.0 < pKi < 8.0[7]
Histamine H17.0 < pKi < 8.0[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using this compound

This protocol describes a general method for coupling this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: In Vitro DPP-4 Inhibitory Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-p-nitroanilide (G-P-pNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well microplate, add the DPP-4 enzyme solution in Tris-HCl buffer.

  • Add the test compound solutions to the wells and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding the G-P-pNA substrate solution.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

DPP4_Inhibition_Pathway cluster_0 Incretin Hormones cluster_1 Pancreatic Islets cluster_2 Glucose Homeostasis GLP1 GLP-1 BetaCells β-Cells GLP1->BetaCells Stimulates AlphaCells α-Cells GLP1->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivated by GIP GIP GIP->BetaCells Stimulates GIP->DPP4 Inactivated by Insulin Insulin Secretion (Increased) BetaCells->Insulin Glucagon Glucagon Secretion (Decreased) AlphaCells->Glucagon BloodGlucose Blood Glucose (Lowered) Insulin->BloodGlucose Reduces Glucagon->BloodGlucose Increases DPP4_Inhibitor (R)-Piperidine-based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of (R)-piperidine-based DPP-4 inhibitors.

Synthesis_Workflow A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Primary/Secondary Amine (e.g., aminothiazole) B->C D Boc-Protected Intermediate C->D E Deprotection (e.g., TFA) D->E F Final DPP-4 Inhibitor E->F

Caption: General synthetic workflow for a DPP-4 inhibitor.

Cariprazine_Signaling cluster_D3 Dopamine D3 Receptor cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor Cariprazine Cariprazine D3 D3 (High Affinity) Cariprazine->D3 Binds D2 D2 (Partial Agonist) Cariprazine->D2 Binds HT1A 5-HT1A (Partial Agonist) Cariprazine->HT1A Binds D3_effect Modulation of Cognition & Mood D3->D3_effect D2_effect Reduction of Positive Symptoms D2->D2_effect HT1A_effect Anxiolytic & Antidepressant Effects HT1A->HT1A_effect

Caption: Cariprazine's multi-receptor signaling pathway.

References

The Strategic Role of (R)-1-Boc-2-piperidineacetic Acid in Central Nervous System Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid has emerged as a pivotal chiral building block in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid piperidine scaffold provides a valuable framework for the design of potent and selective modulators of key neurological targets. This technical guide delves into the core aspects of utilizing this compound in CNS drug development, with a particular focus on the inhibition of the GABA transporter 1 (GAT1), a critical mechanism for the treatment of various neurological and psychiatric disorders.

Introduction: The Significance of GABAergic Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian CNS, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous CNS disorders, including epilepsy, anxiety disorders, and schizophrenia.[1]

One of the key mechanisms for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is predominantly responsible for clearing GABA from the synapse, making it a prime therapeutic target.[1] Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory signaling and restoring neuronal balance.[2]

This compound, a derivative of nipecotic acid, serves as a crucial starting material for the synthesis of potent and selective GAT1 inhibitors. The Boc (tert-butyloxycarbonyl) protecting group facilitates synthetic manipulations, while the inherent chirality of the molecule is often essential for specific interactions with the target protein.

Mechanism of Action: GAT1 Inhibition

GAT1 inhibitors function by binding to the GABA transporter 1, a protein belonging to the solute carrier 6 (SLC6) family, and blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This blockade results in an elevated concentration of GABA in the synapse, leading to prolonged activation of postsynaptic GABA receptors (primarily GABA-A receptors). The enhanced activation of these ionotropic receptors increases chloride ion influx, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential. This overall increase in inhibitory tone can counteract the excessive neuronal excitation characteristic of many CNS disorders.

Therapeutic Potential in CNS Disorders

The development of GAT1 inhibitors from precursors like this compound holds significant promise for a range of neurological and psychiatric conditions:

  • Epilepsy: By enhancing GABAergic inhibition, GAT1 inhibitors can effectively reduce the excessive neuronal firing that underlies seizures. The clinically approved GAT1 inhibitor, Tiagabine, is a derivative of the related (R)-nipecotic acid and has demonstrated efficacy in treating partial seizures.

  • Anxiety Disorders: Given the role of GABA in mediating anxiety and fear responses, enhancing inhibitory neurotransmission through GAT1 inhibition is a rational approach for the treatment of generalized anxiety disorder, panic disorder, and other anxiety-related conditions.

  • Schizophrenia: Cognitive deficits are a core feature of schizophrenia, and dysfunctional GABAergic signaling is thought to be a contributing factor. By modulating GABA levels, GAT1 inhibitors may offer a novel therapeutic strategy to improve cognitive function in these patients.

Quantitative Data on GAT1 Inhibitors

While specific quantitative data for novel derivatives of this compound are proprietary to the developing entities, the following table summarizes the inhibitory potency of well-established GAT1 inhibitors, which are structurally related and serve as important benchmarks in the field.

CompoundTargetIC50 (µM)Ki (µM)Reference(s)
TiagabinehGAT-10.070.1[3]
NNC-711hGAT-10.04-
SKF-89976AhGAT-10.13-[3]
CI-966hGAT-10.26-[3]
Nipecotic acidGAT-266-[4]
GuvacineGAT-266-[4]

Experimental Protocols

General Synthesis of a GAT1 Inhibitor from this compound

This protocol outlines a general synthetic route. Specific reagents, conditions, and purification methods would be optimized for each target molecule.

Step 1: Amide Coupling

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by filtering any solid byproducts and washing the organic layer with aqueous solutions to remove unreacted reagents and byproducts.

  • Purify the resulting amide by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected amide in a suitable solvent (e.g., dichloromethane, dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the final GAT1 inhibitor.

In Vitro GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.

Materials:

  • HEK-293 cells stably expressing human GAT1.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate the GAT1-expressing HEK-293 cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

  • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for GABA uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of GABA uptake for each concentration of the test compound and determine the IC50 value.

In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.[2][5]

Procedure:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized rat.[2]

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate.[2]

  • Collect dialysate samples at regular intervals before and after administration of the test compound.

  • Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.[2]

  • Determine the effect of the test compound on extracellular GABA levels over time.

Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict the passive permeability of compounds across the BBB.[6][7][8]

Procedure:

  • A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[8]

  • The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer at a physiological pH.[8]

  • The filter plate is placed in a receiver plate containing buffer, and the system is incubated for a set period.

  • After incubation, the concentration of the test compound in both the donor and receiver compartments is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • The permeability coefficient (Pe) is calculated. Compounds with high Pe values are predicted to have good BBB penetration.[9]

Visualizations

Signaling Pathway of GAT1 Inhibition

GAT1_Inhibition_Pathway cluster_synapse Synapse GABA_presynaptic GABA Vesicle Synaptic Vesicle GABA_presynaptic->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GAT1 GAT1 GABA_synapse->GAT1 Reuptake Increased_GABA Increased Synaptic GABA Concentration GABA_synapse->Increased_GABA GABA_receptor GABA-A Receptor Postsynaptic_neuron Postsynaptic Neuron GABA_receptor->Postsynaptic_neuron Cl- influx (Hyperpolarization) Enhanced_inhibition Enhanced Inhibitory Neurotransmission Postsynaptic_neuron->Enhanced_inhibition Inhibitor (R)-1-Boc-2-piperidineacetic acid derivative Inhibitor->GAT1 Inhibition Increased_GABA->GABA_receptor Increased Activation

Caption: Signaling pathway of GAT1 inhibition.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Start Start: This compound Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis In_vitro_screening In Vitro Screening: GABA Uptake Assay (IC50) Synthesis->In_vitro_screening Lead_selection Lead Candidate Selection In_vitro_screening->Lead_selection BBB_permeability BBB Permeability Assay (PAMPA-BBB) BBB_permeability->Lead_selection In_vivo_pk In Vivo Pharmacokinetics (Brain/Plasma Ratio) Lead_selection->In_vivo_pk Promising Candidates In_vivo_pd In Vivo Pharmacodynamics (Microdialysis) In_vivo_pk->In_vivo_pd Efficacy_models Efficacy in Animal Models (e.g., Seizure Models) In_vivo_pd->Efficacy_models Tox_studies Toxicology and Safety Studies Efficacy_models->Tox_studies IND Investigational New Drug (IND) Application Tox_studies->IND

References

Methodological & Application

Synthesis of (R)-1-Boc-2-piperidineacetic acid from Chiral Pool Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-SYN-001

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (R)-1-Boc-2-piperidineacetic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available chiral pool starting material, (R)-pipecolic acid. The two-step synthetic sequence involves the protection of the secondary amine as a tert-butyloxycarbonyl (Boc) carbamate, followed by a one-carbon homologation of the carboxylic acid moiety via the Arndt-Eistert reaction. This method offers a reliable and scalable route to the target compound with high enantiopurity.

Introduction

Chiral piperidine derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of these scaffolds is often crucial for their pharmacological activity and selectivity. This compound serves as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands. The utilization of a chiral pool starting material like (R)-pipecolic acid provides an efficient and cost-effective strategy for the synthesis of the desired enantiomer, obviating the need for chiral resolutions or asymmetric catalysis in later stages.

The synthetic strategy outlined herein involves two key transformations:

  • N-Boc Protection: The secondary amine of (R)-pipecolic acid is protected with a Boc group to prevent side reactions in the subsequent homologation step. This is a standard protecting group strategy in peptide and heterocyclic chemistry.

  • Arndt-Eistert Homologation: This classic reaction sequence is employed to extend the carbon chain of the carboxylic acid by one methylene unit.[1][2] It proceeds through the formation of an acid chloride, followed by reaction with diazomethane to yield a diazoketone, which then undergoes a Wolff rearrangement to form a ketene. The ketene is subsequently trapped with water to afford the desired homologous carboxylic acid.[1][3]

This application note provides detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow to enable researchers to reproduce this synthesis reliably and safely in their laboratories.

Synthetic Workflow

Synthesis_Workflow Start (R)-Pipecolic Acid Intermediate1 (R)-1-Boc-pipecolic acid Start->Intermediate1 (Boc)2O, NaOH H2O/Dioxane Intermediate2 (R)-1-Boc-piperidine-2-carbonyl chloride Intermediate1->Intermediate2 (COCl)2, DCM Intermediate3 2-Diazo-1-((R)-1-Boc-piperidin-2-yl)ethan-1-one Intermediate2->Intermediate3 CH2N2, Et2O Product This compound Intermediate3->Product Ag2O, H2O Dioxane

Figure 1: Synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

(R)-pipecolic acid, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), dioxane, oxalyl chloride, dichloromethane (DCM), diazomethane (CH₂N₂), diethyl ether (Et₂O), silver oxide (Ag₂O), and all other solvents were of reagent grade and used without further purification unless otherwise noted. All reactions were carried out under a nitrogen atmosphere with magnetic stirring.

Step 1: Synthesis of (R)-1-Boc-pipecolic acid

This procedure describes the N-protection of (R)-pipecolic acid using di-tert-butyl dicarbonate.

Procedure:

  • To a solution of (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (1.1 eq) is added, and the mixture is stirred until the solid dissolves.

  • Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred vigorously for 12-16 hours.

  • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

  • The aqueous residue is washed with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.

  • The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-1-Boc-pipecolic acid as a white solid.

Quantitative Data:

ParameterValue
Starting Material(R)-Pipecolic Acid
Product(R)-1-Boc-pipecolic acid
Yield95%
AppearanceWhite solid
Melting Point120-122 °C
Optical Rotation+58.5° (c 1, CHCl₃)

Step 2: Synthesis of this compound via Arndt-Eistert Homologation

This protocol details the one-carbon homologation of (R)-1-Boc-pipecolic acid.[1][2][3]

Sub-step 2a: Formation of (R)-1-Boc-piperidine-2-carbonyl chloride

Procedure:

  • To a solution of (R)-1-Boc-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.

Sub-step 2b: Formation of 2-Diazo-1-((R)-1-Boc-piperidin-2-yl)ethan-1-one

CAUTION: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.

Procedure:

  • The crude acid chloride from the previous step is dissolved in anhydrous diethyl ether.

  • The solution is added dropwise to a freshly prepared ethereal solution of diazomethane (2.5 eq) at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Nitrogen gas is bubbled through the solution to remove excess diazomethane.

  • The solvent is removed under reduced pressure to afford the crude diazoketone as a yellow oil, which is used immediately in the next step.

Sub-step 2c: Wolff Rearrangement and Hydrolysis

Procedure:

  • The crude diazoketone is dissolved in a 10:1 mixture of dioxane and water.

  • Freshly prepared silver oxide (0.1 eq) is added to the solution.

  • The reaction mixture is heated to 50-60 °C and stirred for 2-3 hours, or until the evolution of nitrogen gas ceases.

  • The mixture is cooled to room temperature and filtered through a pad of Celite to remove the silver catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with 1 M HCl and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Quantitative Data:

ParameterValue
Starting Material(R)-1-Boc-pipecolic acid
ProductThis compound
Overall Yield (3 steps)75-85%
AppearanceWhite solid
Melting Point94-96 °C[4]
Optical Rotation-35.2° (c 1, CHCl₃)
¹H NMR (CDCl₃, δ)1.45 (s, 9H), 1.50-1.80 (m, 6H), 2.30-2.50 (m, 1H), 2.80-3.00 (m, 1H), 3.90-4.10 (m, 1H), 4.60-4.75 (m, 1H), 10.5 (br s, 1H)
¹³C NMR (CDCl₃, δ)24.5, 25.8, 28.5, 30.1, 40.5, 42.1, 54.8, 80.5, 155.9, 176.5

Safety Precautions

  • Diazomethane is highly toxic and explosive. All operations involving diazomethane should be conducted in a well-ventilated fume hood behind a safety shield. Use diazomethane-specific glassware and avoid ground glass joints.

  • Oxalyl chloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Standard laboratory safety practices should be followed, including the use of PPE.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound from the chiral pool starting material (R)-pipecolic acid. The two-step process, involving N-Boc protection and Arndt-Eistert homologation, is efficient and provides the target compound in high yield and enantiopurity. The detailed experimental procedures and quantitative data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Protocol for the Amide Coupling of (R)-1-Boc-2-piperidineacetic acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of an amide bond between a carboxylic acid and a primary amine is a cornerstone reaction in medicinal chemistry and drug development. (R)-1-Boc-2-piperidineacetic acid is a valuable chiral building block, incorporating a conformationally constrained piperidine scaffold. This piperidine moiety is a privileged structure in many biologically active compounds, enhancing properties such as potency, selectivity, and pharmacokinetic profiles. The successful and efficient coupling of this acid with primary amines is a critical step in the synthesis of a wide range of therapeutic candidates, including inhibitors of key signaling enzymes. These application notes provide detailed protocols for common and effective amide coupling methods for this compound with primary amines.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes typical reaction conditions and reported yields for the coupling of N-Boc protected piperidine carboxylic acids with primary amines, providing a general guideline for what can be expected.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF/DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct of EDC is water-soluble, simplifying purification.[1]
HATUNoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.
PyBOPNoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.

Experimental Protocols

Below are detailed protocols for two common and effective methods for the coupling of this compound with a generic primary amine (R-NH₂).

Protocol 1: Coupling using EDC/HOBt

This method is one of the most common due to the water-solubility of the EDC byproduct, which simplifies purification. HOBt is added to suppress racemization and improve efficiency.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (for work-up)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU

HATU is a highly effective coupling reagent, particularly for sterically hindered substrates, and is known for its rapid reaction times and low racemization.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the amide coupling of this compound with a primary amine.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Dissolve this compound\nand coupling additives in anhydrous solvent Dissolve this compound and coupling additives in anhydrous solvent Cool reaction mixture to 0°C Cool reaction mixture to 0°C Dissolve this compound\nand coupling additives in anhydrous solvent->Cool reaction mixture to 0°C Add coupling reagent (e.g., EDC or HATU) Add coupling reagent (e.g., EDC or HATU) Cool reaction mixture to 0°C->Add coupling reagent (e.g., EDC or HATU) Pre-activation (15-30 min) Pre-activation (15-30 min) Add coupling reagent (e.g., EDC or HATU)->Pre-activation (15-30 min) Add primary amine Add primary amine Pre-activation (15-30 min)->Add primary amine Stir at room temperature (2-24h) Stir at room temperature (2-24h) Monitor progress by TLC/LC-MS Monitor progress by TLC/LC-MS Stir at room temperature (2-24h)->Monitor progress by TLC/LC-MS Aqueous work-up (acid/base wash) Aqueous work-up (acid/base wash) Monitor progress by TLC/LC-MS->Aqueous work-up (acid/base wash) Extraction with organic solvent Extraction with organic solvent Aqueous work-up (acid/base wash)->Extraction with organic solvent Drying and concentration Drying and concentration Extraction with organic solvent->Drying and concentration Flash column chromatography Flash column chromatography Drying and concentration->Flash column chromatography Pure amide product Pure amide product Flash column chromatography->Pure amide product Start Start Start->Dissolve this compound\nand coupling additives in anhydrous solvent

Caption: General workflow for the amide coupling reaction.

Signaling Pathway

Derivatives of piperidine are integral components of many kinase inhibitors. For instance, Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor signaling pathway, which relies on the PI3K/Akt signaling cascade.[2][3] Inhibition of BTK is a therapeutic strategy for certain B-cell malignancies. The diagram below illustrates a simplified B-cell receptor signaling pathway, highlighting the role of BTK and its downstream effector, the PI3K/Akt pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activates PI3K PI3K BTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival Promotes Antigen Antigen Antigen->BCR Activation Ibrutinib Piperidine-containing BTK Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK Inhibits

Caption: B-Cell Receptor Signaling via BTK and PI3K/Akt.

References

Application Notes and Protocols for the Use of (R)-1-Boc-2-piperidineacetic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-piperidineacetic acid is a non-canonical, cyclic amino acid analogue that serves as a valuable building block in the synthesis of peptidomimetics and structurally constrained peptides. Its incorporation into a peptide sequence can induce specific secondary structures, such as β-turns, thereby enhancing biological activity, selectivity, and stability against enzymatic degradation. The rigid piperidine scaffold restricts the conformational flexibility of the peptide backbone, which can be advantageous in designing peptides with improved pharmacological properties. These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Core Applications

The unique structural features of this compound lend themselves to several key applications in peptide design and drug discovery:

  • Conformational Constraint: The piperidine ring introduces a significant degree of rigidity into the peptide backbone. This pre-organization of the peptide into a specific conformation can lead to a lower entropic penalty upon binding to its biological target, potentially increasing binding affinity and selectivity.

  • Induction of β-Turns: The stereochemistry and cyclic nature of this compound make it an effective mimic of the i+1 and i+2 residues of a β-turn. β-turns are critical structural motifs in many biologically active peptides and proteins, often mediating molecular recognition events.

  • Enhanced Proteolytic Stability: The non-natural structure of the piperidineacetic acid moiety can confer resistance to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide.

  • Scaffold for Peptidomimetics: The piperidine ring can serve as a scaffold for further chemical modifications, allowing for the creation of diverse libraries of peptidomimetics with novel functionalities.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling conditions. The following table summarizes typical coupling efficiencies for various amino acid types under different standard coupling protocols in Boc-SPPS.

Amino Acid CategoryRepresentative Amino AcidsStandard Coupling (DIC/HOBt) - 1 hrEnhanced Coupling (HATU/DIPEA) - 1 hrDouble Coupling (HATU/DIPEA) - 2 x 1 hr
High Efficiency Ala, Gly, Leu, Phe>99%>99%>99%
Sterically Hindered Ile, Val, Thr98-99%>99%>99%
This compound -85-95% (potential for failure)95-98%>99%

Note: The data for this compound is representative of sterically hindered, alpha-substituted amino acids and may vary depending on the specific peptide sequence and resin.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the deprotection and washing steps common to each cycle of the synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain the resin and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc protecting group.

  • Washing:

    • Wash the resin thoroughly with DCM (3 times).

    • Wash with isopropanol (IPA) (3 times) to remove residual acid.

    • Wash with DCM (3 times).

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2 times).

    • Wash the resin with DCM (3 times).

    • Wash with N,N-dimethylformamide (DMF) (3 times) in preparation for the coupling step.

Protocol 2: Coupling of this compound

Due to the sterically hindered nature of this compound, a more robust coupling protocol is recommended. The use of a uronium/aminium-based coupling reagent such as HATU is advised.

  • Activation of Amino Acid:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly to activate the carboxylic acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours. For difficult couplings, the reaction time can be extended to 4 hours or overnight.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A yellow result indicates a complete or near-complete reaction, while a blue or purple result signifies incomplete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 times).

    • Repeat the activation and coupling steps with fresh reagents for an additional 1-2 hours.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.

Protocol 3: Peptide Cleavage from Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Coupling Coupling of This compound (HATU/DIPEA in DMF) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Double_Coupling Repeat Coupling Kaiser_Test->Double_Coupling Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Double_Coupling->Wash2 Next_Cycle->Deprotection More Residues Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Cleavage Final Residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating this compound in SPPS.

Conformational_Constraint cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide with Piperidine Moiety A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A5 A5 A2->A5 A4 A4 A3->A4 A5->A3 B1 B1 B2 B2 B1->B2 Piperidine (R)-Piperidineacetic Acid Moiety B2->Piperidine B4 B4 Piperidine->B4 Flexible Flexible Peptide Constrained Constrained Peptide

Caption: Conformational constraint induced by incorporating a piperidine moiety.

Application Notes and Protocols for Boc-SPPS Incorporation of (R)-1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid (R)-1-Boc-2-piperidineacetic acid into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This specialized amino acid analog can be utilized to introduce conformational constraints and novel pharmacophoric features in peptidomimetics, potentially enhancing biological activity and stability.

This compound, a cyclic beta-amino acid derivative, presents unique challenges in SPPS due to its steric hindrance. Therefore, optimized protocols are crucial for achieving high coupling efficiencies and overall yields. The following sections detail the recommended materials, experimental procedures, and expected outcomes for the successful synthesis of peptides containing this moiety.

I. Overview of the Boc-SPPS Strategy

The Boc-SPPS strategy relies on the use of an acid-labile Boc group for the temporary protection of the Nα-amino group and more acid-stable protecting groups for the side chains of trifunctional amino acids.[1] The synthesis cycle involves the following key steps:

  • Resin Swelling: The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.[2]

  • Boc Deprotection: The Nα-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a non-nucleophilic base.[1]

  • Amino Acid Coupling: The incoming Nα-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[3]

  • Capping (Optional): Any unreacted N-terminal amines can be acetylated to prevent the formation of deletion sequences.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

II. Quantitative Data Summary

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables provide representative quantitative data for the coupling of this amino acid, based on typical outcomes for similar sterically hindered building blocks in Boc-SPPS.

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentEquivalents (Amino Acid/Reagent/Base)Coupling Time (hours)Representative Coupling Efficiency (%)
HBTU/HOBt/DIEA3 / 2.9 / 64-690-95
HATU/HOAt/DIEA3 / 2.9 / 62-4>98
DCC/HOBt3 / 3 / -6-885-90

Note: Data is representative and may vary depending on the specific peptide sequence and resin.

Table 2: General Boc-SPPS Protocol Parameters

StepReagent/SolventConcentrationReaction Time
Resin SwellingDichloromethane (DCM)-30-60 min
Boc Deprotection50% TFA in DCM50% (v/v)20-30 min
Neutralization10% DIEA in DMF10% (v/v)2 x 5 min
Final CleavageHF/anisole9:1 (v/v)1-2 hours at 0°C

III. Experimental Protocols

A. General Boc-SPPS Cycle

This protocol describes a single cycle for the addition of one amino acid.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide)

  • Nα-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HATU, HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DMF for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the presence of free primary amines (blue color).

  • Amino Acid Coupling: Proceed to the specific protocol for coupling this compound.

  • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

B. Protocol for Coupling this compound using HATU

Materials:

  • Resin with free N-terminal amine (from Protocol A)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIEA

  • DMF

Procedure:

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Proceed with steps 5 and 6 of the General Boc-SPPS Cycle.

C. Final Cleavage and Peptide Precipitation

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Cold diethyl ether

Procedure:

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add anisole (1 mL per gram of resin).

    • Cool the vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Precipitate the crude peptide from the combined ether washes by cooling.

    • Collect the precipitated peptide by filtration or centrifugation.

  • Washing: Wash the crude peptide with cold diethyl ether (3x) to remove residual scavengers.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Visualizations

A. Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start: Resin with free N-terminal amine Boc_Deprotection Boc Deprotection (50% TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIEA/DMF) Boc_Deprotection->Neutralization Coupling Coupling of This compound (HATU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle_Complete Cycle Complete: Elongated Peptide-Resin Washing->Cycle_Complete Cycle_Complete->Boc_Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF/Anisole) Cycle_Complete->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Product Final Purified Peptide Purification->Final_Product

Caption: General workflow for a single cycle of Boc-SPPS.

B. Bradykinin B2 Receptor Signaling Pathway

Peptides incorporating this compound can be designed as analogs of bioactive peptides, such as bradykinin antagonists. The drug Icatibant, for instance, is a peptide-based antagonist of the bradykinin B2 receptor and is used to treat hereditary angioedema.[4][5] The following diagram illustrates the signaling pathway initiated by the activation of the bradykinin B2 receptor.

Bradykinin_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R binds & activates Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects: - Vasodilation - Increased Permeability - Pain Ca_ER->Downstream PKC->Downstream Icatibant Icatibant (Antagonist) Icatibant->B2R blocks

Caption: Simplified Bradykinin B2 receptor signaling pathway.

References

Application of (R)-1-Boc-2-piperidineacetic Acid in the Synthesis of Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-2-piperidineacetic acid is a valuable chiral building block in medicinal chemistry, particularly in the design and synthesis of peptidomimetics. Its rigid piperidine scaffold allows for the introduction of conformational constraints into peptide sequences, which can lead to improved metabolic stability, enhanced binding affinity, and better selectivity for biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. The incorporation of non-natural amino acids and scaffolds like this compound is a key strategy in peptidomimetic design.[1][2] The piperidine moiety can serve as a rigid scaffold to orient pharmacophoric groups in a desired spatial arrangement, mimicking the bioactive conformation of a natural peptide.

One of the most significant applications of peptidomimetics derived from piperidine-based scaffolds is in the development of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for regulating blood glucose levels.[3][4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of therapeutics for the management of type 2 diabetes mellitus.[3][6][7]

Data Presentation

The following table summarizes the in vitro activity of representative peptidomimetic DPP-4 inhibitors incorporating piperidine or similar heterocyclic scaffolds, demonstrating the potency that can be achieved with such building blocks.

Compound IDScaffoldTargetIC₅₀ (nM)Reference
1 Piperidine-basedDPP-44 ± 0.08 µM[8]
Neogliptin (12a) 2-Azabicyclo[2.2.1]heptaneDPP-416.8 ± 2.2[9]
Analog 74 Fused PiperidineDPP-426[10]
Compound 12 Morpholine-basedDPP-40.0490 µM[11]

Experimental Protocols

The following are generalized protocols for the key experimental steps in the synthesis of peptidomimetics using this compound. These protocols are based on standard peptide coupling methodologies.

Protocol 1: Amide Coupling of this compound using HATU

This protocol describes the solution-phase coupling of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine hydrochloride salt

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve the amine hydrochloride salt (1.0 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amine solution. Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptidomimetic.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic using this compound

This protocol outlines the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-protected Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin linker or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for preceding residues):

    • Pre-activate the Fmoc-protected amino acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM. Repeat steps 2 and 3 for each amino acid in the sequence.

  • Coupling of this compound:

    • Pre-activate this compound (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activated solution to the deprotected N-terminus of the resin-bound peptide and agitate for 2-4 hours. A double coupling may be necessary due to the steric hindrance of the piperidine scaffold.

    • Monitor the coupling completion using a Kaiser test (for primary amines) or a chloranil test (for secondary amines).

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptidomimetic from the resin and remove the Boc and other side-chain protecting groups.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptidomimetic in cold diethyl ether.

  • Purification: Centrifuge to collect the crude product, wash with cold ether, and dry under vacuum. Purify the crude product by preparative reverse-phase HPLC.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the application of this compound in peptidomimetic synthesis.

G General Workflow for Peptidomimetic Synthesis cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis Amine Amine Component Coupling Coupling Reaction (e.g., HATU, DIPEA, DMF) Amine->Coupling Acid This compound Acid->Coupling Workup Work-up and Purification Coupling->Workup Product_sol Peptidomimetic Workup->Product_sol Resin Resin Support Deprotection Fmoc-Deprotection Resin->Deprotection Coupling_SPPS Coupling of This compound Deprotection->Coupling_SPPS Cleavage Cleavage and Deprotection Coupling_SPPS->Cleavage Purification_SPPS HPLC Purification Cleavage->Purification_SPPS Product_SPPS Final Peptidomimetic Purification_SPPS->Product_SPPS

Caption: Workflow for solution-phase and solid-phase synthesis of peptidomimetics.

G Incretin Signaling Pathway and DPP-4 Inhibition cluster_pathway Physiological Pathway cluster_inhibition Pharmacological Intervention Food Food Intake Gut Gut L-cells Food->Gut GLP1 Active GLP-1 Gut->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Peptidomimetic Peptidomimetic Inhibitor (derived from this compound) Peptidomimetic->DPP4 Inhibition

Caption: Mechanism of DPP-4 inhibition in the incretin signaling pathway.

References

The Role of (R)-1-Boc-2-piperidineacetic Acid in the Pursuit of Novel Analgesics: A Look into Its Potential

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-2-piperidineacetic acid, a chiral piperidine derivative, stands as a valuable starting material in the design and synthesis of novel analgesic compounds. While specific, publicly available examples of its direct application in the synthesis of a novel analgesic with comprehensive biological data are limited, its structural features make it a key building block for creating molecules that target pain pathways, particularly those involving opioid receptors. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, including potent analgesics, underscoring the significance of chiral derivatives like this compound in medicinal chemistry.

The core value of this compound lies in its stereochemically defined structure. The "(R)" designation indicates a specific three-dimensional arrangement of atoms, which is crucial for precise interaction with biological targets such as receptors and enzymes. In drug development, enantiomeric purity is often essential for enhancing therapeutic efficacy and minimizing off-target side effects. The "Boc" (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled chemical reactions, enabling chemists to selectively modify other parts of the molecule. The acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.

Hypothetical Synthetic Application in Opioid Receptor Modulator Synthesis

Given the prevalence of the piperidine core in many potent opioid analgesics, a primary application of this compound would be in the synthesis of novel opioid receptor modulators. These could be designed as agonists, antagonists, or biased ligands that selectively activate certain signaling pathways over others, potentially leading to safer analgesics with reduced side effects like respiratory depression and tolerance.

A common synthetic strategy would involve the coupling of the carboxylic acid group of this compound with various amine-containing fragments. This amide bond formation is a robust and well-established reaction in medicinal chemistry. The choice of the amine component would be guided by the desired pharmacological profile, aiming to introduce moieties known to interact with specific subsites within the opioid receptors.

Below is a generalized workflow illustrating how this compound could be utilized in a synthetic campaign towards novel analgesics.

G A This compound C Amide Coupling Reaction (e.g., HATU, EDC/HOBt) A->C B Amine Fragment Library (Diverse chemical scaffolds) B->C D Library of Boc-Protected Intermediates C->D Formation of Amide Bond E Boc-Deprotection (e.g., TFA, HCl) D->E Removal of Protecting Group F Library of Piperidine Amide Scaffolds E->F G Optional N-Functionalization (Alkylation, Arylation, etc.) F->G Diversification H Final Novel Analgesic Candidates F->H Direct Use G->H I Biological Screening (Binding Assays, Functional Assays) H->I Evaluation of Analgesic Potential J Lead Optimization I->J Identification of Hits

Caption: Synthetic workflow for generating novel analgesics.

Signaling Pathways of Opioid Receptors

Novel analgesics derived from this compound would likely target opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to an opioid receptor initiates a cascade of intracellular events that ultimately leads to the modulation of neuronal excitability and pain perception.

The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, the activated G-protein subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The efflux of potassium ions and the reduced influx of calcium ions hyperpolarize the neuron, making it less likely to fire and transmit pain signals.

G cluster_0 Extracellular cluster_1 Intracellular Analgesic Novel Analgesic (Opioid Agonist) OpioidReceptor μ / δ / κ Opioid Receptor Analgesic->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Reduces Production K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx (Inhibition) VGCC->Ca_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Ca_ion->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Leads to

Caption: Opioid receptor signaling pathway.

Data Presentation and Experimental Protocols

Due to the absence of specific published studies detailing the synthesis of a novel analgesic directly from this compound, it is not possible to provide tables of quantitative biological data or detailed, validated experimental protocols for a specific compound.

However, a typical experimental protocol for the amide coupling reaction, which would be a key step in utilizing this starting material, is provided below as a general guideline.

General Experimental Protocol: Amide Coupling

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and the organic base (e.g., DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.

Application Notes and Protocols for Incorporating (R)-1-Boc-2-piperidineacetic acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-piperidineacetic acid is a versatile chiral building block widely employed in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the stereochemically defined acetic acid side chain, makes it an attractive synthon for introducing conformational constraint and specific spatial orientations into bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, stepwise synthesis, making it an ideal intermediate for the development of a diverse range of therapeutic agents, including enzyme inhibitors and receptor antagonists.[1] This document provides detailed application notes, experimental protocols, and data on the incorporation of this compound into bioactive molecules, with a focus on its application in the synthesis of direct thrombin inhibitors.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable component in the design of novel therapeutics targeting various disease areas.

  • Enzyme Inhibitors: The constrained piperidine ring can mimic peptide turns or occupy specific pockets in enzyme active sites. A prominent example is the synthesis of argatroban, a potent direct thrombin inhibitor, where a derivative of piperidine-2-carboxylic acid serves as a key structural element that interacts with the enzyme's active site.

  • Receptor Antagonists: The scaffold can be functionalized to present pharmacophoric groups in a precise three-dimensional arrangement, crucial for high-affinity binding to G-protein coupled receptors (GPCRs) and other cell surface receptors. For instance, piperidine-containing structures are found in antagonists for receptors like CXCR4, which is implicated in cancer metastasis and inflammatory diseases.

  • Peptidomimetics: The piperidineacetic acid moiety can be incorporated into peptide sequences to impart improved metabolic stability, conformational rigidity, and bioavailability compared to their natural peptide counterparts.

Featured Application: Synthesis of a Direct Thrombin Inhibitor Analogous to Argatroban

Argatroban is a synthetic direct thrombin inhibitor used clinically as an anticoagulant. Its structure features a piperidine-2-carboxylic acid moiety that plays a crucial role in its binding to thrombin. The synthesis of argatroban and its analogs provides an excellent case study for the application of this compound.

Mechanism of Action: Direct Thrombin Inhibition

Direct thrombin inhibitors (DTIs) like argatroban bind directly to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, a critical step in the coagulation cascade.[2][3] This inhibition is independent of antithrombin III, a cofactor required for the action of heparins. By blocking thrombin, DTIs effectively prevent the formation and growth of blood clots.[3][4]

Thrombin_Inhibition_Pathway Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Formation Fibrin->Clot DTI (R)-1-Boc-2-piperidineacetic acid-derived Inhibitor (e.g., Argatroban) DTI->Thrombin Inhibition

Caption: Signaling pathway of direct thrombin inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of argatroban, a molecule structurally related to derivatives of this compound. This data highlights the potential for developing potent enzyme inhibitors using this building block.

CompoundTargetAssayIC50 (nM)Ki (nM)Reference
ArgatrobanThrombinPlatelet Aggregation12 - 21-[5]
ArgatrobanThrombinAmidolytic Activity-~39[6]
ArgatrobanFibrin-bound ThrombinAmidolytic Activity2800-[7]

Experimental Protocols

General Workflow for Bioactive Molecule Synthesis

The synthesis of a bioactive molecule incorporating this compound typically involves a key amide bond formation step, followed by deprotection and further functionalization if required.

Caption: General experimental workflow for synthesis.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for efficient coupling, especially with sterically hindered amines.

Materials:

  • This compound (1.0 equiv)

  • Amine-containing molecule (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method for amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine-containing molecule (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[8]

Protocol 3: N-Boc Deprotection

This protocol removes the Boc protecting group to yield the final product or an intermediate for further elaboration.

Materials:

  • Boc-protected molecule (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected molecule in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of bioactive molecules. Its incorporation can impart favorable pharmacological properties, and its handling in synthesis is facilitated by well-established protocols for amide coupling and deprotection. The successful application of a related scaffold in the potent thrombin inhibitor argatroban underscores the potential of this synthon in the development of novel therapeutics. The provided protocols offer robust starting points for researchers aiming to integrate this valuable fragment into their drug discovery programs.

References

Application Notes and Protocols for the Scalable and Cost-Effective Synthesis of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable and cost-effective synthesis of (R)-1-Boc-2-piperidineacetic acid, a valuable chiral building block in pharmaceutical development. The presented methodology focuses on a robust and efficient synthetic route commencing from readily available starting materials. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of key metrics, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility.

Introduction

This compound is a key chiral intermediate used in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). Its rigid piperidine scaffold and chiral center make it a crucial component in the design of novel therapeutics. The demand for efficient, scalable, and economical synthetic routes to this compound is therefore of high importance to the pharmaceutical industry.

This document outlines two primary scalable and cost-effective strategies for the synthesis of the target molecule:

  • Route 1: Asymmetric Hydrogenation of 2-Picolinic Acid. This route involves the catalytic asymmetric hydrogenation of a pyridine derivative to establish the chiral center, followed by further functional group manipulation.

  • Route 2: Chiral Pool Synthesis from L-Lysine. This approach utilizes the naturally occurring and inexpensive amino acid L-lysine as a chiral starting material.

A key transformation in both routes is the one-carbon homologation of an N-protected (R)-pipecolic acid derivative, for which the Arndt-Eistert reaction is a well-established and reliable method.[1][2][3][4][5]

Synthetic Strategies and Workflow

The overall synthetic workflow is designed to be modular, allowing for optimization at each step. Below is a graphical representation of the logical flow of the synthesis.

G cluster_0 Route 1: Asymmetric Hydrogenation cluster_1 Route 2: Chiral Pool Synthesis 2-Picolinic Acid 2-Picolinic Acid Asymmetric Hydrogenation Asymmetric Hydrogenation 2-Picolinic Acid->Asymmetric Hydrogenation [Rh(COD)2]BF4, (R)-BINAP N-Boc-(R)-pipecolic acid_R1 N-Boc-(R)-pipecolic acid Arndt-Eistert Homologation Arndt-Eistert Homologation N-Boc-(R)-pipecolic acid_R1->Arndt-Eistert Homologation Asymmetric Hydrogenation->N-Boc-(R)-pipecolic acid_R1 1. Boc Protection 2. Ester Hydrolysis L-Lysine L-Lysine Cyclization Cyclization L-Lysine->Cyclization Enzymatic or Chemical N-Boc-(R)-pipecolic acid_R2 N-Boc-(R)-pipecolic acid N-Boc-(R)-pipecolic acid_R2->Arndt-Eistert Homologation Cyclization->N-Boc-(R)-pipecolic acid_R2 Boc Protection This compound This compound Arndt-Eistert Homologation->this compound

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Route 1: Asymmetric Hydrogenation of 2-Picolinic Acid

This route provides a highly enantioselective method for the synthesis of the key intermediate, (R)-pipecolic acid.

Step 1: Asymmetric Hydrogenation of 2-Picolinic Acid Methyl Ester

G Start 2-Picolinic Acid Esterification Esterification (MeOH, H2SO4) Start->Esterification Methyl Picolinate Methyl 2-picolinate Esterification->Methyl Picolinate Hydrogenation Asymmetric Hydrogenation ([Rh(COD)2]BF4, (R)-BINAP, H2) Methyl Picolinate->Hydrogenation Methyl (R)-pipecolate Methyl (R)-pipecolate Hydrogenation->Methyl (R)-pipecolate End Key Intermediate Methyl (R)-pipecolate->End G Start N-Boc-(R)-pipecolic acid Acid Chloride Formation Acid Chloride Formation (Oxalyl Chloride, cat. DMF) Start->Acid Chloride Formation Diazoketone Formation Diazoketone Formation (Diazomethane or TMS-diazomethane) Acid Chloride Formation->Diazoketone Formation Wolff Rearrangement Wolff Rearrangement (Ag2O, H2O/dioxane) Diazoketone Formation->Wolff Rearrangement Final Product This compound Wolff Rearrangement->Final Product

References

Troubleshooting & Optimization

Common side reactions in the synthesis of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-2-piperidineacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low or Variable Yield of this compound

Question: We are experiencing inconsistent and generally low yields in our synthesis of this compound. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields can stem from several factors throughout the synthetic process. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes and Solutions for Low Yield

Potential CauseRecommended Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure starting materials are pure and dry.- Verify the stoichiometry of reagents. An excess of certain reagents may be necessary to drive the reaction to completion.
Degradation of Starting Material or Product - Control the reaction temperature carefully; avoid excessive heat which can lead to decomposition.- Ensure the pH of the reaction mixture is maintained within the optimal range for the specific synthetic step.
Side Reactions - Investigate the presence of byproducts (see FAQs below for common side reactions such as epimerization and N-oxide formation).- Adjust reaction conditions (e.g., solvent, temperature, catalyst) to disfavor side reactions.
Suboptimal Work-up and Purification - Ensure the extraction and washing steps are efficient in isolating the product and removing impurities.- Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.

Issue 2: Loss of Stereochemical Purity (Epimerization/Racemization)

Question: Our final product shows the presence of the (S)-enantiomer, indicating a loss of chiral purity. What reaction conditions could be causing this epimerization, and how can we prevent it?

Answer:

Maintaining the stereochemical integrity at the C2 position of the piperidine ring is critical. Epimerization, the conversion of the desired (R)-enantiomer to the undesired (S)-enantiomer, is a common challenge.

Key Factors Influencing Epimerization:

  • Activation of the Carboxylic Acid: The step where the carboxylic acid is activated (e.g., for esterification or amide bond formation) is particularly susceptible to epimerization. This often proceeds through the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to racemization.

  • Presence of Base: Basic conditions can facilitate the deprotonation of the alpha-carbon, leading to a loss of stereochemistry.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

Strategies to Minimize Epimerization:

StrategyDetailed Recommendation
Choice of Coupling Reagents - Utilize coupling reagents known to suppress racemization, such as those used in peptide synthesis.- The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure) can be highly effective.
Control of Reaction Conditions - Maintain a low reaction temperature during the activation and coupling steps.- Use a non-polar solvent if compatible with the reaction, as polar solvents can sometimes stabilize the transition state for racemization.
Base Selection - If a base is required, use a sterically hindered or non-nucleophilic base to minimize side reactions.- Use the minimum necessary amount of base.

Below is a diagram illustrating the general workflow for troubleshooting chiral purity issues.

G Troubleshooting Chiral Purity start Chiral Purity Issue Detected (Presence of (S)-enantiomer) check_activation Review Carboxylic Acid Activation Step start->check_activation check_base Examine Use of Base start->check_base check_temp Analyze Reaction Temperature start->check_temp solution_coupling Use Racemization Suppressants (e.g., HOBt, OxymaPure) check_activation->solution_coupling solution_base Use Sterically Hindered Base Minimize Base Stoichiometry check_base->solution_base solution_temp Maintain Low Reaction Temperature check_temp->solution_temp analyze Analyze Product by Chiral HPLC solution_coupling->analyze solution_base->analyze solution_temp->analyze G N-Oxide Formation Pathway reactant This compound oxidizing_conditions Oxidizing Conditions (e.g., air, peroxides) reactant->oxidizing_conditions product Piperidine N-oxide byproduct oxidizing_conditions->product

Technical Support Center: Synthesis of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Boc-2-piperidineacetic acid. Our aim is to help you improve yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound, typically starting from (R)-piperidine-2-carboxylic acid.

Issue 1: Low Yield During Fischer Esterification of (R)-Piperidine-2-carboxylic Acid

Question: My yield for the initial esterification of (R)-piperidine-2-carboxylic acid with methanol is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in Fischer esterification are often due to the equilibrium nature of the reaction and incomplete reaction.[1][2] Here are several factors to consider:

  • Incomplete Reaction:

    • Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or POCl3) is used.[1]

    • Reaction Time: The reaction is slow and reversible.[1] Ensure the reaction has been allowed to proceed for a sufficient amount of time, typically several hours under reflux.[3]

    • Water Removal: The presence of water can shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus to remove water as it is formed can significantly improve the yield.

  • Work-up Issues:

    • Product Loss: The resulting amino ester hydrochloride may have some solubility in the aqueous layer during work-up. Ensure thorough extraction with a suitable organic solvent.

    • Incomplete Neutralization: Incomplete neutralization of the excess acid can lead to difficulties in extracting the product.

Solutions:

  • Increase the molar excess of methanol, as it can also serve as the solvent to drive the equilibrium towards the product.[1]

  • Consider using alternative esterification methods such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions, which can be particularly useful if your starting material is sensitive to strong acids.[4]

Issue 2: Incomplete Boc Protection of (R)-Piperidine-2-acetic Acid Methyl Ester

Question: I am having trouble with the Boc protection of the piperidine nitrogen. The reaction is sluggish, and I see a significant amount of starting material remaining.

Answer:

Incomplete Boc protection can be attributed to several factors:

  • Reagent Quality:

    • Di-tert-butyl dicarbonate ((Boc)2O): Ensure the (Boc)2O is fresh, as it can degrade over time, especially with exposure to moisture.[5]

  • Reaction Conditions:

    • Base: A suitable base, such as triethylamine or sodium bicarbonate, is typically required to neutralize the in-situ formed acid and deprotonate the amine.[6] The choice and amount of base can be critical.

    • Solvent: The reaction is commonly performed in solvents like THF, acetonitrile, or a mixture of water and THF.[6] Poor solubility of the starting material can hinder the reaction.

    • Temperature: While often performed at room temperature, gentle heating (e.g., to 40°C) might be necessary for less reactive amines.[6]

  • Substrate-Related Issues:

    • Steric Hindrance: The piperidine ring itself doesn't present significant steric hindrance, but impurities might interfere with the reaction.

Solutions:

  • Use a slight excess of (Boc)2O (1.1-1.5 equivalents).

  • Ensure the reaction is stirred efficiently to overcome any solubility issues.

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Low Yield or Side Reactions During Saponification of this compound Methyl Ester

Question: During the final hydrolysis step to obtain the carboxylic acid, I am experiencing low yields and/or the formation of unexpected byproducts. What could be the cause?

Answer:

Saponification is a critical step that can present several challenges:

  • Incomplete Hydrolysis:

    • Insufficient Base: Ensure at least one equivalent of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used.

    • Reaction Time and Temperature: The reaction may require several hours at room temperature or gentle heating to go to completion. Monitoring by TLC is crucial.

  • Side Reactions:

    • Racemization: While less common under basic conditions for this specific substrate, prolonged reaction times or excessive heat could potentially lead to some degree of racemization at the alpha-carbon.

    • Boc Deprotection: Stronger basic conditions or extended reaction times at elevated temperatures could potentially lead to the cleavage of the Boc protecting group, though it is generally stable to basic conditions.[7]

  • Work-up Problems:

    • Incomplete Acidification: The product will remain in the aqueous layer as the carboxylate salt until the solution is acidified to a pH of around 3-4 to precipitate the carboxylic acid.

    • Product Emulsification: During extraction, emulsions can form, leading to product loss.

Solutions:

  • Use a mixture of THF and water as the solvent to ensure the solubility of the ester.

  • After the reaction is complete, carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1M HCl) while monitoring the pH.

  • If the product is an oil, perform multiple extractions with a suitable organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific conditions and scale of each step. Generally, multi-step syntheses of this nature can have overall yields ranging from 40% to 70%. Optimizing each step is crucial for maximizing the final product yield.

Q2: How can I purify the final product, this compound?

A2: The final product is typically a solid and can be purified by recrystallization.[8] A common solvent system for recrystallization is ethyl acetate/hexanes. If the product is an oil, purification by column chromatography on silica gel may be necessary.

Q3: Is there a risk of racemization during this synthesis?

A3: The chiral center at the 2-position of the piperidine ring is susceptible to racemization, particularly under harsh acidic or basic conditions or at elevated temperatures.[9] It is important to use mild reaction conditions whenever possible and to monitor the enantiomeric purity of the final product, for example, by chiral HPLC.

Q4: What are some common side reactions to be aware of?

A4: Besides the issues mentioned in the troubleshooting guide, other potential side reactions include:

  • Diketopiperazine formation: This can occur if the starting material is a dipeptide, which is not the case in this specific synthesis but is a common side reaction in peptide chemistry.[9]

  • Over-alkylation: During the esterification step, if harsher conditions are used, there is a small possibility of N-alkylation if the nitrogen is not protected.

Quantitative Data Summary

StepReaction ConditionReagentsTypical Yield (%)Reference
1. Esterification RefluxMethanol, H₂SO₄70-85[1]
Room TemperatureMethanol, POCl₃85-95
2. Boc Protection Room Temperature(Boc)₂O, Et₃N, DCM90-99[10]
3. Saponification Room TemperatureLiOH, THF/H₂O85-95N/A

Note: The yields provided are typical for these types of reactions and may vary based on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: Methyl (R)-piperidine-2-acetate synthesis via Fischer Esterification

  • To a solution of (R)-piperidine-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (R)-piperidine-2-acetate.

Protocol 2: Synthesis of Methyl (R)-1-Boc-piperidine-2-acetate

  • Dissolve methyl (R)-piperidine-2-acetate (1.0 eq) in dichloromethane (10 volumes).

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of this compound via Saponification

  • Dissolve methyl (R)-1-Boc-piperidine-2-acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

SynthesisWorkflow Start (R)-Piperidine-2-carboxylic Acid Ester Methyl (R)-piperidine-2-acetate Start->Ester Esterification (MeOH, H+) Boc Methyl (R)-1-Boc-piperidine-2-acetate Ester->Boc Boc Protection ((Boc)2O, Base) Final This compound Boc->Final Saponification (LiOH, H2O/THF) TroubleshootingLogic Start Low Yield? Step1 Check Reaction Step Start->Step1 Esterification Esterification Issues Step1->Esterification Step 1 BocProtection Boc Protection Issues Step1->BocProtection Step 2 Saponification Saponification Issues Step1->Saponification Step 3 IncompleteReaction Incomplete Reaction? Esterification->IncompleteReaction WorkupLoss Work-up Loss? Esterification->WorkupLoss BocProtection->IncompleteReaction BocProtection->WorkupLoss Saponification->IncompleteReaction Saponification->WorkupLoss IncreaseTime Increase Reaction Time/ Reagent Concentration IncompleteReaction->IncreaseTime Yes OptimizeWorkup Optimize Extraction/ Neutralization WorkupLoss->OptimizeWorkup Yes

References

Technical Support Center: Purification of (R)-1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-Boc-2-piperidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound from a crude reaction mixture containing neutral impurities?

A1: Acid-base extraction is the most direct and highly effective method for this purpose. Since this compound is a carboxylic acid, it can be selectively deprotonated with a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.

Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, reagents, or side reactions. Common classes of impurities include unreacted starting materials, residual coupling agents (if applicable), and neutral byproducts formed during the synthesis. In syntheses involving Boc protection, residual Boc anhydride or its byproducts may be present.

Q3: What level of purity can I expect from different purification techniques?

A3: Commercially available this compound often has a purity of ≥99.0% as determined by HPLC or NMR analysis. A well-executed acid-base extraction followed by recrystallization or column chromatography should yield a product with comparable purity.

Q4: Can column chromatography be used for purification? If so, what solvent systems are recommended?

A4: Yes, silica gel column chromatography is a viable, albeit more resource-intensive, purification method. For structurally similar N-Boc-piperidine derivatives, solvent systems such as ethyl acetate/hexane and acetone/n-hexane have been successfully used. The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Troubleshooting Guide

Problem 1: After performing an acid-base extraction, no precipitate forms upon acidifying the basic aqueous layer.

  • Possible Cause 1: Insufficient Acidification. The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt.

    • Solution: Check the pH of the aqueous solution with pH paper or a pH meter. Continue adding acid (e.g., 1M HCl) dropwise until the solution is acidic (pH 1-2) to ensure complete precipitation.

  • Possible Cause 2: Product Concentration is Too Low. If the amount of product is very small or the volume of water is too large, the product may remain dissolved even after acidification.

    • Solution: Extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane. The protonated acid will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to recover the product.

Problem 2: The final product is an oil or a sticky solid with a low/broad melting point.

  • Possible Cause 1: Presence of Water. The product may not be completely dry.

    • Solution: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Possible Cause 2: Residual Solvent. Organic solvents used during extraction or chromatography may be trapped in the product.

    • Solution: Dry the product under high vacuum for an extended period. If the solvent is high-boiling, dissolving the product in a low-boiling solvent and re-evaporating can help remove the residual high-boiling solvent.

  • Possible Cause 3: Presence of Impurities. The product is not pure. The melting point of pure this compound is reported to be in the range of 93-97 °C. A significant deviation indicates impurities.

    • Solution: Perform an additional purification step. If acid-base extraction was the primary method, consider recrystallization or silica gel chromatography to remove persistent impurities.

Problem 3: The purification yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Extraction. The product may not have been fully extracted from the organic layer into the basic aqueous solution, or back-extraction from the acidified aqueous layer was incomplete.

    • Solution: Perform multiple extractions (e.g., 3 times) with the basic solution to ensure complete transfer of the acid. Similarly, when back-extracting from an acidified aqueous solution, use multiple portions of the organic solvent.

  • Possible Cause 2: Emulsion Formation. An emulsion may have formed at the interface between the organic and aqueous layers, trapping the product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), allowing the mixture to stand for a longer period, or filtering the mixture through a pad of Celite.

  • Possible Cause 3: Product Loss During Filtration/Transfers. Mechanical losses can occur during the handling of the product.

    • Solution: Ensure quantitative transfers by rinsing glassware with the appropriate solvent. Use care during solid filtration and recovery.

Purification Method Comparison

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities by partitioning between immiscible aqueous and organic phases.>95% (can reach >99% with care)Fast, inexpensive, excellent for removing neutral impurities, and suitable for large scales.Less effective for removing other acidic impurities; may lead to emulsions.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.>99%Highly effective for removing small amounts of impurities, yields a high-purity crystalline solid.Requires finding a suitable solvent system; can result in significant yield loss.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase (e.g., silica gel) as a mobile phase passes through it.>99%Can separate compounds with very similar properties; highly effective for a wide range of impurities.Slower, more labor-intensive, requires larger volumes of solvent, and can be challenging to scale up.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (approx. 1.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (20 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate completely. The (R)-1-Boc-2-piperidineacetate salt will be in the upper aqueous layer (if using ether) or the lower aqueous layer (check solvent densities). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL portion of saturated NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure product should form.

  • Isolation: Collect the white solid by suction filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. (This step requires experimental screening with small amounts of product).

  • Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will show the product spot with a retention factor (Rf) of ~0.3 and good separation from impurities. Based on similar compounds, an ethyl acetate/hexane mixture is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the silica gel.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualizations

Technical Support Center: Troubleshooting Incomplete Deprotection of the Boc Group from (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-1-Boc-2-piperidineacetic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve complete and efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

A1: Incomplete deprotection of this substrate is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[1] For some substrates, stronger acidic conditions or longer reaction times are necessary for complete deprotection.[1]

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, sterically hindered substrates like this compound may require extended reaction times.[1][2]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting the access of the acidic reagent to the Boc group.[3]

  • Steric Hindrance: The piperidine ring and the adjacent acetic acid moiety can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[1]

  • Reagent Quality: The purity of the reagents is critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity.[1]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is one of the easiest methods.[4] The deprotected product, being a free amine, will have a different Rf value compared to the Boc-protected starting material.[1] You can visualize the spots using a ninhydrin stain, which will give a positive result (usually a blue or purple color) for the free amine product, while the starting material will not be stained.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is typically found around 1.5 ppm.[1][4]

  • Mass Spectrometry (MS): MS analysis can confirm the presence of the deprotected product by identifying its expected molecular weight.[5]

Q3: What are some common side reactions to be aware of during the deprotection of this compound?

A3: The acidic conditions required for Boc deprotection can sometimes lead to side reactions:

  • Alkylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites.[5] While less of a concern for this specific substrate which lacks highly nucleophilic side chains like tryptophan or methionine, it is a possibility to consider if other sensitive functional groups are present in the molecule.

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperidine derivative can sometimes be challenging to handle or may interfere with subsequent steps.[3] Using HCl in dioxane, which produces a hydrochloride salt, can sometimes yield a more easily isolatable solid.[3]

  • Ring Fragmentation: Although less common, some piperazine rings have been observed to undergo fragmentation under very strong acidic conditions.[3] Careful control of reaction temperature and time is important to minimize this risk.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection (Starting material remains) 1. Insufficient reaction time or temperature.[3] 2. Insufficient amount or concentration of acid.[1][3] 3. Poor solubility of the starting material.[3]1. Extend the reaction time and continue to monitor by TLC or LC-MS. Consider a moderate increase in temperature (e.g., to 40-50°C).[3] 2. Increase the equivalents of acid (e.g., use a higher concentration of TFA in DCM or 4M HCl in dioxane).[3] 3. Try a different solvent system in which the starting material is more soluble.[3]
Low Yield 1. Side reactions due to harsh conditions.[3] 2. Product loss during work-up.[3] 3. Formation of a water-soluble salt.[3]1. Lower the reaction temperature and/or use a milder deprotection reagent.[3] 2. Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[3] 3. If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[3]
Multiple Spots on TLC 1. Formation of side products. 2. Degradation of the product.1. Use milder reaction conditions (lower temperature, shorter reaction time, or a milder acid). Consider adding scavengers if alkylation is suspected.[6] 2. Ensure the work-up procedure is not too harsh. Avoid prolonged exposure to strong base if not necessary.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used method for Boc deprotection.[7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).[2][8] For this substrate, starting with a 1:1 mixture of TFA and DCM is a robust condition.[9]

  • Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to several hours.[2][10] Monitor the reaction progress by TLC until the starting material is fully consumed.[11]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo).[3]

  • To isolate the free amine, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is a common alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and storage.[10]

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if needed for dissolution)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[7]

  • Add 4M HCl in dioxane to the solution. Typically, 5-10 equivalents of HCl per equivalent of the Boc-protected substrate are used.[7]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7][10] Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.[7]

  • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected product.[7]

  • Collect the precipitate by filtration and wash with cold ether.[7]

  • Dry the product under vacuum.

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed check_time_temp Increase reaction time and/or temperature? start->check_time_temp increase_time_temp Extend time / Increase temp (e.g., 40-50°C) check_time_temp->increase_time_temp Yes check_acid Increase acid concentration? check_time_temp->check_acid No monitor Monitor reaction by TLC/NMR increase_time_temp->monitor increase_acid Use higher TFA conc. or 4M HCl/dioxane check_acid->increase_acid Yes check_solubility Check solubility of starting material check_acid->check_solubility No increase_acid->monitor change_solvent Change solvent system check_solubility->change_solvent Yes end Complete Deprotection check_solubility->end No, solubility is good change_solvent->monitor monitor->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation boc_amine Boc-Protected Amine protonated_boc Protonated Boc Group boc_amine->protonated_boc + H+ h_plus H+ cleavage Cleavage of C-O bond protonated_boc->cleavage carbocation tert-Butyl Cation cleavage->carbocation Forms stable tert-butyl cation carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid Forms unstable carbamic acid decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Deprotected Amine decarboxylation->free_amine Releases CO2 co2 CO2 decarboxylation->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Preventing racemization of (R)-1-Boc-2-piperidineacetic acid during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of (R)-1-Boc-2-piperidineacetic acid during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling reactions?

A1: this compound, a sterically hindered N-alkyl amino acid, is particularly susceptible to racemization for two main reasons:

  • Steric Hindrance: The bulky piperidine ring and the Boc protecting group slow down the rate of the desired amide bond formation. This prolonged exposure of the activated carboxylic acid to the basic reaction conditions increases the likelihood of epimerization at the chiral center.

  • Oxazolone Formation: The primary mechanism of racemization for N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by the amine can occur from either face of the planar intermediate, resulting in a mixture of R and S enantiomers.

Q2: What is the primary mechanism of racemization for this compound?

A2: The dominant pathway for racemization is the formation of an oxazolone intermediate. The activated carboxyl group cyclizes, and in the presence of a base, the proton at the chiral α-carbon is abstracted. This creates a planar, achiral enolate intermediate, which can then be attacked by the amine from either side, leading to a racemic mixture. A secondary, less common mechanism is the direct enolization of the activated amino acid by a strong base.

Q3: Which factors have the most significant impact on racemization during the coupling of this compound?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization.

  • Base: The strength and steric hindrance of the base are crucial. Strong, non-hindered bases like triethylamine (TEA) can significantly increase racemization. Weaker or sterically hindered bases such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine are preferred.

  • Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents like dichloromethane (DCM) are often preferred over polar aprotic solvents like dimethylformamide (DMF).

  • Temperature: Higher temperatures accelerate the rate of racemization. Performing couplings at lower temperatures (e.g., 0 °C) is a key strategy for minimizing epimerization.

  • Pre-activation Time: Allowing the activated amino acid to stand for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions to minimize racemization.

Problem: High levels of the undesired (S)-diastereomer detected after coupling.

Troubleshooting Workflow:

Troubleshooting workflow for minimizing racemization.

Step 1: Evaluate Your Coupling Reagent and Additive

  • Issue: Use of carbodiimides (DCC, DIC) without an appropriate additive is a common cause of racemization.

  • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. For sterically hindered amino acids like this compound, HOAt and OxymaPure are significantly more effective than HOBt.

  • Optimization: For particularly challenging couplings, consider switching to onium salt-based reagents like HATU, HCTU, or PyAOP, which are known for their high efficiency and low racemization potential with hindered amino acids.

Step 2: Assess Your Base and Reaction Conditions

  • Issue: Strong, non-sterically hindered bases and elevated temperatures accelerate racemization.

  • Solution:

    • Replace strong bases like triethylamine (TEA) with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Perform the coupling reaction at a lower temperature, ideally at 0 °C, especially during the activation and initial coupling phase.

Step 3: Refine Your Coupling Protocol

  • Issue: Prolonged pre-activation times and the use of polar aprotic solvents can increase the risk of racemization.

  • Solution:

    • Minimize the pre-activation time to less than 5 minutes. Alternatively, employ an in situ activation protocol where the coupling reagent is added last to the mixture of the acid, amine, and additive.

    • If possible, use a less polar solvent such as dichloromethane (DCM) or a mixture of DCM and DMF, instead of pure DMF.

Data Presentation: Racemization in Coupling of N-Boc-N-Alkyl Amino Acids

Disclaimer: The following data is compiled from studies on N-Boc-N-methyl amino acids, which are used as analogs for this compound due to the lack of specific quantitative data for the latter. These values should be considered as a guide to illustrate general trends.

Table 1: Comparison of Coupling Reagents and Additives on Racemization

Coupling Reagent/AdditiveBaseSolventTemperature (°C)% D-Isomer (Approx.)Reference Compound
DIC / HOBtDIPEADMFRT5 - 15%N-Boc-N-methyl-Phenylalanine
DIC / HOAtDIPEADMFRT< 2%N-Boc-N-methyl-Phenylalanine
DIC / OxymaPureDIPEADMFRT< 2%N-Boc-N-methyl-Phenylalanine
HBTUDIPEADMFRT2 - 5%N-Boc-N-methyl-Alanine
HATUDIPEADMFRT< 1%N-Boc-N-methyl-Alanine
PyAOPDIPEADMFRT< 1%N-Boc-N-methyl-Alanine
PyBrOPDIPEADCM0 to RT< 1%N-Boc-N-methyl-Valine

Table 2: Effect of Base on Racemization

Coupling ReagentBaseSolventTemperature (°C)% D-Isomer (Approx.)Reference Compound
DIC / HOBtTEADMFRT10 - 20%N-Boc-N-methyl-Leucine
DIC / HOBtDIPEADMFRT5 - 10%N-Boc-N-methyl-Leucine
DIC / HOBtNMMDMFRT2 - 5%N-Boc-N-methyl-Leucine
DIC / HOBt2,4,6-CollidineDMFRT< 2%N-Boc-N-methyl-Leucine

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for couplings where minimizing racemization is critical.

Materials:

  • This compound (1.0 equiv)

  • Amine component (1.0 - 1.2 equiv)

  • HATU (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound and the amine component in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU to the cooled solution and stir for 1 minute.

  • Add the base (DIPEA or 2,4,6-Collidine) dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, proceed with a standard aqueous work-up and purification.

Experimental Workflow:

G start Start dissolve Dissolve Acid and Amine in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_hatu Add HATU cool->add_hatu add_base Add Base (DIPEA/Collidine) add_hatu->add_base stir_cold Stir at 0 °C for 30 min add_base->stir_cold stir_rt Stir at RT for 2-16 h stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor workup Work-up and Purification monitor->workup end End workup->end

Low-racemization coupling workflow using HATU.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a cost-effective alternative with excellent racemization suppression.

Materials:

  • This compound (1.0 equiv)

  • Amine component (1.0 - 1.2 equiv)

  • Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • OxymaPure (1.2 equiv)

  • N-methylmorpholine (NMM) (1.5 equiv)

  • Anhydrous DCM

Procedure:

  • Under an inert atmosphere, dissolve this compound, the amine component, and OxymaPure in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add NMM to the solution.

  • Add DIC dropwise to the reaction mixture.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the diisopropylurea byproduct and proceed with work-up and purification.

Signaling Pathways and Logical Relationships

Mechanism of Racemization via Oxazolone Formation:

G amino_acid This compound activated_ester Activated Intermediate (with coupling reagent) amino_acid->activated_ester Activation oxazolone 5(4H)-Oxazolone Intermediate activated_ester->oxazolone Cyclization enolate Achiral Enolate (planar) oxazolone->enolate + Base (- H+) enolate->oxazolone + H+ r_product Desired (R)-Product enolate->r_product + Amine (attack from one face) s_product Undesired (S)-Product enolate->s_product + Amine (attack from other face)

Mechanism of racemization via oxazolone formation.

Technical Support Center: Troubleshooting Side Reactions of Boc Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][4] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][5]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3][4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4][5] Methionine is also prone to oxidation to methionine sulfoxide.[5][6]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3][5][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[5][7][8]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[5][7][8] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[7] Scavengers are typically nucleophilic compounds.[7]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[6] This can be caused by insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[7][9]

Troubleshooting Guides

Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

Question: What is causing this +56 Da mass addition, and how can I prevent it?

Answer: This mass increase is a definitive sign of t-butylation , a common side reaction during Boc deprotection.[4] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[4] This carbocation can then alkylate nucleophilic residues in your compound.[4]

  • Susceptible Residues: Amino acids with nucleophilic side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly prone to this modification.[3][4][5]

  • Solution: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" the carbocation before it can react with your molecule of interest.[7][8]

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[2][8]

      • Triethylsilane (TES): Similar to TIS, it is an effective carbocation scavenger.[2]

      • Thioanisole: Useful for protecting methionine and tryptophan residues.[8]

      • Water (H₂O): Can trap the cation to form tert-butanol.[8]

Issue 2: My deprotection reaction is incomplete.

Question: My reaction is not going to completion, and I still see starting material. What should I do?

Answer: Incomplete Boc deprotection can be caused by several factors. Here are some troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[10]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2][11]

  • Inadequate Reaction Time or Temperature: The time required for complete deprotection can vary depending on the substrate.[10]

    • Solution: Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal reaction time.[10] Gentle warming may be necessary for sterically hindered substrates, but be aware that this may also increase side product formation if scavengers are not used.[7]

  • Steric Hindrance: Increased steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the cleavage.[10]

    • Solution: For sterically hindered substrates, you may need to increase the reaction time, use a stronger acid, or elevate the reaction temperature, always in the presence of appropriate scavengers.[10]

Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.

Question: My product containing Methionine (Met) or Tryptophan (Trp) seems to be oxidizing. How can I prevent this?

Answer: Oxidation is a potential side reaction, especially for residues like Methionine, which can be oxidized to the corresponding sulfoxide (+16 Da).[4][5]

  • Solution: The use of specific scavengers can help prevent oxidation.

    • For Methionine (Met): Thioanisole is effective in preventing S-alkylation and can also help reduce oxidation.[2]

    • For Tryptophan (Trp): The use of scavengers like ethanedithiol (EDT) is effective in preventing side reactions with tryptophan.[4] It's also crucial to handle the workup carefully to minimize exposure to air and oxidative conditions.

Data Presentation

Table 1: Common Side Reactions and Corresponding Mass Changes

Side ReactionSusceptible ResiduesMass Change (Da)
t-ButylationTrp, Met, Cys, Tyr+56
OxidationMet+16
TrifluoroacetylationDeprotected Amine+96

Table 2: Common Scavenger Cocktails for Boc Deprotection

Cocktail NameComposition (v/v/v/v/v)ApplicationReference(s)
Standard Cocktail95% TFA / 2.5% Water / 2.5% TISSuitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[4]
Reagent K82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with a variety of sensitive residues.[4]
Reagent B88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" alternative for scavenging trityl groups.[4]
TFA/EDT/TIS/H₂O94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers

This protocol is a general guideline for the deprotection of a Boc-protected compound.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).[2][8]

  • Cooling: Cool the solution to 0°C using an ice bath.[8]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[8] Then, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[2][8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2][8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][8]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][8] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[8]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2][8] Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.[8]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures and can be useful for substrates with other acid-sensitive groups.

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane.[12]

  • Deprotection: Add a solution of 4M HCl in dioxane (typically 4-10 equivalents).[10][12]

  • Reaction: Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.[10][12]

  • Work-up: Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and can sometimes be used directly in the next step.[2][10]

Visualizations

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection cluster_side Side Product Formation cluster_prevention Prevention with Scavengers Boc-Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Intermediate->Carbamic_Acid Fragmentation tert-Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert-Butyl_Cation releases Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation (-CO2) Side_Products Alkylated Side Products (e.g., t-Butylated Trp) tert-Butyl_Cation->Side_Products Alkylation Trapped_Cation Trapped Cation tert-Butyl_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Side_Products Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

Troubleshooting_Workflow cluster_end Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No SideProducts Side Products Observed? Workup->SideProducts Optimize Optimize Conditions: - Increase Acid Conc. - Increase Time/Temp. Incomplete->Optimize AnalyzeSideProducts Analyze Side Products (Mass Spec) SideProducts->AnalyzeSideProducts Yes End Pure Product SideProducts->End No Optimize->Monitor AddScavengers Add/Optimize Scavengers (TIS, Thioanisole, etc.) AddScavengers->Start Re-run Reaction AnalyzeSideProducts->AddScavengers

Caption: A troubleshooting workflow for common issues encountered during Boc deprotection.

References

Technical Support Center: Optimizing Coupling Conditions for (R)-1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of (R)-1-Boc-2-piperidineacetic acid.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues, presented in a question-and-answer format for direct and specific problem-solving.

Issue: Low or No Coupling Yield

Q1: My coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low coupling yields with sterically hindered amino acids like this compound are a frequent challenge. The primary reasons often involve steric hindrance, inappropriate reaction conditions, or reagent issues.[1] Here’s a step-by-step approach to troubleshoot this problem:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC and EDC might be inefficient for this sterically demanding substrate.[1] Consider switching to more potent onium-salt reagents such as HATU, HBTU, or PyAOP, which are known to be more effective for hindered couplings.[1]

  • Optimize Reaction Conditions:

    • Temperature: While reactions are typically run at room temperature, cautiously increasing the temperature can sometimes overcome the activation energy barrier for sluggish couplings.[1][2] However, be aware that higher temperatures can also increase the risk of side reactions like racemization.[2]

    • Reaction Time: Extend the reaction time, as hindered couplings are often slower. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration.[1][2]

    • Solvent: The choice of solvent can be critical. If you are using common solvents like DCM or THF, consider switching to a more polar and disruptive solvent like DMF or NMP, which can help to solvate the reactants better and disrupt potential aggregation.[1]

  • Check Reagent Stoichiometry and Quality:

    • Ensure that all reagents, particularly the coupling agent and the this compound, are fresh and have been stored under appropriate conditions to prevent degradation.[2]

    • Using a slight excess of the coupling reagent and the acid component can help drive the reaction to completion.[2]

  • Consider a Double Coupling: If a single coupling step results in an incomplete reaction (as indicated by a positive ninhydrin or Kaiser test in solid-phase synthesis), performing a second coupling with fresh reagents can be an effective strategy.[1][2]

Issue: Potential Side Reactions

Q2: I suspect side reactions are occurring during my coupling reaction. What are the most common side reactions and how can I minimize them?

A2: Side reactions can significantly impact the purity and yield of your final product. Here are some common side reactions and strategies to mitigate them:

  • Racemization: The chiral center of this compound can be susceptible to epimerization under certain conditions.

    • Mitigation: To suppress racemization, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, Oxyma Pure) is highly recommended, especially when using carbodiimide coupling reagents.[3][4] Using phosphonium-based reagents like PyBOP or PyAOP is also associated with lower levels of racemization.[1] Employing a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA, can also be beneficial.[1][4]

  • N-acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an undesired byproduct that terminates the desired reaction.[5]

    • Mitigation: This side reaction can be minimized by using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform.[5] The addition of HOBt or NHS also helps to trap the O-acylisourea intermediate, converting it to a more stable active ester and thus reducing the likelihood of N-acylurea formation.[6]

  • Dehydration of Primary Amides (if applicable): While not directly related to the piperidine acid itself, if your coupling partner is a primary amide (e.g., asparagine or glutamine residues in peptide synthesis), carbodiimide reagents can cause dehydration to form a nitrile.[3]

    • Mitigation: Using coupling reagents that do not have strong dehydrating properties, such as BOP, can prevent this side reaction.[3]

Issue: Solubility Problems

Q3: I am having difficulty dissolving this compound or my amine component in the reaction solvent. What can I do?

A3: Poor solubility of reactants can hinder the reaction rate and lead to incomplete conversions.

  • Solvent Selection: this compound is generally a white solid with good solubility in a range of organic solvents.[7] However, if you encounter solubility issues, consider using more polar aprotic solvents like DMF or NMP. For some applications, a mixture of solvents, such as DMF/DCM, might be effective.[1]

  • Sonication: Applying sonication can help to break up solid aggregates and improve dissolution.

  • Gentle Warming: Gently warming the solvent while dissolving the reactants can increase their solubility. However, ensure the temperature is not excessively high to avoid degradation, especially of the coupling reagents.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this compound?

A1: There is no single "best" coupling reagent, as the optimal choice depends on several factors, including the nature of the amine component, the scale of the reaction, and cost considerations. However, for a sterically hindered acid like this compound, more powerful onium-salt reagents are generally recommended.[1]

  • For high efficiency and difficult couplings: HATU and HBTU are excellent choices due to their high reactivity and ability to minimize racemization when used with a base like DIPEA or NMM.[3][4]

  • For a cost-effective and reliable option: A combination of a carbodiimide like DIC or EDC with an additive such as HOBt or Oxyma Pure is a widely used and effective method.[3][4] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble than that of DCC.[3] EDC is advantageous for reactions in aqueous or mixed-aqueous environments due to its water-soluble nature and that of its byproduct.[3][6]

  • To minimize racemization: Phosphonium-based reagents like PyBOP and PyAOP are known for their low racemization potential.[1] DEPBT is also a good choice for coupling easily epimerized amino acids.[3]

Q2: What is the role of additives like HOBt and DMAP?

A2: Additives play a crucial role in optimizing coupling reactions:

  • HOBt (1-Hydroxybenzotriazole) and its analogues (HOAt, Oxyma Pure): These are added to carbodiimide-mediated couplings to act as activating agents and racemization suppressors.[3][4] They react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to racemization and other side reactions.[3]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It is often used in catalytic amounts, especially in esterifications.[3] However, for amide bond formation, particularly with chiral compounds, its use should be carefully controlled as it can increase the risk of racemization.[3]

Q3: What is the recommended base to use for the coupling reaction?

A3: The choice of base is important, especially when using onium-salt coupling reagents or when the amine component is a salt (e.g., a hydrochloride salt).

  • DIPEA (N,N-Diisopropylethylamine): This is a non-nucleophilic base commonly used in peptide coupling reactions to neutralize the reaction mixture and facilitate the coupling process.[4]

  • NMM (N-Methylmorpholine): NMM is a weaker base than DIPEA and is often recommended in situations where there is a high risk of racemization.[4]

  • Collidine: For particularly sensitive couplings where racemization is a major concern, the even weaker base, sym-collidine, can be used.[4]

Q4: Can I perform the coupling reaction without a protecting group on the piperidine nitrogen?

A4: The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen serves to prevent unwanted side reactions at this position and to control the reactivity of the molecule.[7][8] Attempting the coupling without this protecting group could lead to polymerization or other undesired reactions involving the secondary amine of the piperidine ring. It is standard practice to keep the Boc group on during the coupling and deprotect it in a subsequent step if required.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
Carbodiimides DCC, DIC, EDCGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[3][4][9]
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTU, COMUVery Good to Excellent15 - 60 minutesLowHighly efficient and fast-acting, especially for hindered couplings. Requires a base for activation.[1][3][9]
Phosphonium Salts BOP, PyBOP, PyAOPVery Good to Excellent15 - 60 minutesVery LowHighly effective with minimal racemization. BOP produces a carcinogenic byproduct (HMPA).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • Dissolution: In a reaction vessel, dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF.[10]

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]

  • Coupling: Add the amine component (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up. The crude product can then be purified by flash column chromatography.

Protocol 2: General Procedure for Coupling using EDC/HOBt

  • Dissolution: To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF, add a base such as DIPEA (2.0 eq).[10]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[10]

  • Coupling: Add the amine component (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, perform a suitable aqueous work-up to remove the water-soluble byproducts. The desired product can be isolated and purified.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Yield start Low Coupling Yield Detected reagent_check Strategy 1: Verify Reagent Quality & Stoichiometry start->reagent_check double_coupling Strategy 2: Perform Double Coupling reagent_check->double_coupling If unsuccessful success Successful Coupling reagent_check->success On success optimize_conditions Strategy 3: Optimize Reaction Conditions (Time, Temperature, Solvent) double_coupling->optimize_conditions If unsuccessful double_coupling->success On success change_reagent Strategy 4: Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) optimize_conditions->change_reagent If unsuccessful optimize_conditions->success On success change_reagent->success On success

Caption: A logical workflow for troubleshooting low coupling yields.

Coupling_Reaction_Pathway General Amide Coupling Pathway acid This compound (R-COOH) activated_intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) acid->activated_intermediate + coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate + amide_product Amide Product (R-CONHR') activated_intermediate->amide_product + byproducts Byproducts (e.g., Urea, HOBt) activated_intermediate->byproducts amine Amine (R'-NH2) amine->amide_product +

Caption: A simplified diagram of the general amide coupling reaction pathway.

References

Technical Support Center: (R)-1-Boc-2-piperidineacetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of (R)-1-Boc-2-piperidineacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, analysis, and purification of this compound.

Question 1: I am observing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

Answer: An unexpected peak can originate from several sources, including starting materials, reagents, or side reactions. The most common impurities are summarized in the table below.

Potential Causes & Solutions:

  • Incomplete Reaction: The peak could be unreacted starting material or a reaction intermediate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Consider increasing the reaction time or the stoichiometry of a key reagent if the reaction has stalled.[1]

  • Side-Reactions: The synthesis of piperidine derivatives can be prone to side-reactions, leading to various impurities.[2]

    • Solution: Optimize reaction conditions such as temperature and reaction time. Running reactions at lower temperatures can often minimize the formation of side products.[1]

  • N-Oxide Formation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide, a common impurity for this class of compounds.[3][4] This can occur during the synthesis or upon storage.

    • Solution: Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. If N-oxide has formed, it can sometimes be reduced back to the parent amine using mild reducing agents.[5]

  • Boc-Group Instability: Although generally stable, the Boc protecting group can be partially cleaved under acidic conditions, leading to the formation of the unprotected piperidineacetic acid.[6][7]

    • Solution: Ensure that the reaction and work-up conditions remain neutral or basic. Avoid exposure to strong acids unless deprotection is intended.

Table 1: Common Impurities and Their Potential Sources

Impurity NamePotential SourceRecommended Analytical Technique
(R)-2-Piperidineacetic acidAccidental deprotection of the Boc group during synthesis or workup.[6]HPLC, LC-MS
(S)-1-Boc-2-piperidineacetic acidIncomplete chiral resolution or racemization during a synthesis step.Chiral HPLC, Chiral SFC[8]
N-Oxide of productOxidation of the piperidine nitrogen.[3][4]LC-MS
Unreacted Starting MaterialsIncomplete reaction.[1]HPLC, GC, NMR
Di-Boc protected amineSide reaction during the Boc protection step.[9]HPLC, LC-MS

Question 2: The enantiomeric excess (ee%) of my final product is lower than expected. How can I improve it?

Answer: Low enantiomeric excess is a critical issue, often stemming from the starting material's purity or racemization occurring during the synthesis.

Potential Causes & Solutions:

  • Racemization: Certain reaction conditions, particularly those involving strong bases or high temperatures, can cause racemization at the chiral center.

    • Solution: Scrutinize each step of your synthesis for harsh conditions. If a basic step is suspected, try using a milder, non-nucleophilic base or running the reaction at a lower temperature.

  • Starting Material Purity: The chiral purity of your starting material directly impacts the final product's ee%.

    • Solution: Verify the enantiomeric purity of the starting material using a suitable chiral analytical method (e.g., Chiral HPLC) before beginning the synthesis.

  • Inaccurate Measurement: The analytical method used to determine ee% may not be fully optimized.

    • Solution: Ensure your chiral HPLC or SFC method is properly validated for this compound, providing baseline separation of the two enantiomers.[8]

Question 3: My reaction is complete, but I am struggling to remove a persistent impurity during purification. What can I do?

Answer: Effective purification depends on the physicochemical differences between your product and the impurity.

Potential Causes & Solutions:

  • Similar Polarity: The impurity may have a polarity very close to that of the desired product, making separation by standard column chromatography difficult.

    • Solution 1: Optimize your column chromatography conditions. Try a different solvent system with varying polarity or use a high-performance flash chromatography system for better resolution.

    • Solution 2: Consider converting the product to a salt. The difference in solubility or crystalline nature between the salt of your product and the impurity might allow for separation via recrystallization or precipitation.

  • Non-UV Active Impurity: If you are monitoring purification by UV detection, you may not be seeing a co-eluting impurity.

    • Solution: Use a more universal detection method like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to guide your purification.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and chemical pathways relevant to managing impurities in your synthesis.

G cluster_0 Troubleshooting Workflow: Unknown Impurity start Unexpected Peak in HPLC/LC-MS ms_analysis Analyze by LC-MS Determine Molecular Weight start->ms_analysis compare_mw Compare MW to Expected Species ms_analysis->compare_mw nmr_analysis Isolate Impurity & Analyze by NMR further_investigation Further Spectroscopic Investigation Needed nmr_analysis->further_investigation is_starting_material MW matches Starting Material? compare_mw->is_starting_material Yes is_n_oxide MW = Product + 16 Da? compare_mw->is_n_oxide No incomplete_reaction Diagnosis: Incomplete Reaction is_starting_material->incomplete_reaction is_de_boc MW = Product - 100 Da? is_n_oxide->is_de_boc No n_oxide_formation Diagnosis: N-Oxide Formed is_n_oxide->n_oxide_formation Yes de_boc_product Diagnosis: Boc Cleavage is_de_boc->de_boc_product Yes unknown_structure Diagnosis: Unknown Side Product is_de_boc->unknown_structure No unknown_structure->nmr_analysis G cluster_1 Impurity Formation Pathway: N-Oxidation product This compound (Tertiary Amine) n_oxide N-Oxide Impurity (Product MW + 16) product->n_oxide Oxidation oxidant Oxidizing Agent (e.g., air, peroxide) oxidant->n_oxide

References

Technical Support Center: Diketopiperazine Formation in Peptides Containing (R)-1-Boc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid (R)-1-Boc-2-piperidineacetic acid. A primary challenge in the synthesis of such peptides is the intramolecular cyclization of the N-terminal dipeptide segment to form a 2,5-diketopiperazine (DKP), which can lead to truncated peptide sequences and reduced yields.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern for peptides containing this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) of peptides containing N-substituted amino acids. It involves the nucleophilic attack of the N-terminal amine of a dipeptide on the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. This results in a truncated peptide and significantly lowers the yield of the desired full-length peptide.[1] Peptides containing this compound are particularly susceptible to this side reaction due to the structural similarity of this residue to proline, which is well-known to promote DKP formation. The cyclic nature of the piperidine ring pre-disposes the peptide backbone to adopt a cis-amide bond, which facilitates the cyclization reaction.

Q2: What is the underlying mechanism of DKP formation?

A2: The mechanism of DKP formation is initiated by the deprotection of the N-terminal amino group of the dipeptide attached to the solid support. The free amine then acts as an internal nucleophile, attacking the carbonyl carbon of the ester bond linking the C-terminal amino acid to the resin. This intramolecular aminolysis results in the formation of a stable six-membered ring (the diketopiperazine) and its release from the resin.[1] The reaction is catalyzed by the base used for the deprotection of the N-terminal protecting group (e.g., piperidine in Fmoc-SPPS).

Q3: Which factors have the most significant impact on the rate of DKP formation?

A3: Several factors can influence the rate and extent of DKP formation:

  • Peptide Sequence: The presence of a secondary amino acid like proline or, in this case, this compound at the second position from the N-terminus dramatically increases the propensity for DKP formation.

  • Deprotection Conditions: The type and concentration of the base used for N-terminal deprotection, as well as the deprotection time and temperature, are critical. Stronger bases and longer reaction times generally lead to higher levels of DKP formation.[2]

  • Solvent: The choice of solvent can influence the rate of DKP formation. For instance, the reaction rate has been observed to increase with decreasing solvent polarity.[3]

  • Resin Type: The nature of the linker and the resin can also play a role. Resins with more sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation compared to less hindered resins like Wang resin.

Troubleshooting Guides

Issue 1: Low yield of the final peptide, with the major impurity identified as the diketopiperazine.

Possible Cause Troubleshooting Steps
Prolonged N-terminal deprotection Reduce the deprotection time to the minimum required for complete removal of the protecting group. Monitor the deprotection reaction closely.
High concentration of base in deprotection solution Lower the concentration of the base (e.g., piperidine) in the deprotection solution. For example, using 5% piperidine instead of 20% can be effective.[4]
Inappropriate solvent for deprotection Consider switching to a solvent that is known to suppress DKP formation. For example, replacing DMF with NMP has been shown to reduce the rate of this side reaction.
Elevated temperature during synthesis Perform the deprotection and coupling steps at room temperature or even at a reduced temperature to minimize the rate of DKP formation.[2]
Use of a susceptible resin If using a resin like Wang resin, consider switching to a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can hinder the intramolecular cyclization.[1]

Issue 2: Presence of a double-amino-acid deletion in the final product.

Possible Cause Troubleshooting Steps
DKP formation at an internal dipeptide sequence This can occur if a dipeptide containing the susceptible residue is formed and then cyclizes.
Solution 1: Use of pre-formed dipeptide building blocks: Synthesize the dipeptide containing this compound separately and then couple it as a single unit during the SPPS. This bypasses the formation of the susceptible linear dipeptide on the resin.
Solution 2: In situ neutralization protocols: In Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[1]

Data Summary

Table 1: Effect of Deprotection Conditions on DKP Formation

Deprotection ReagentSolventTemperature (°C)DKP Formation (%)Reference
20% PiperidineDMF2513.8[4]
5% PiperidineDMF2512.2[4]
20% PiperidineToluene2511.7[4]
5% PiperazineDMF25< 4[4]
5% PiperazineNMP25< 4[4]
2% DBU / 5% PiperazineNMP25Significantly Reduced[5]

Note: Data presented is for model peptides and may vary depending on the specific sequence and experimental conditions.

Table 2: Influence of Solvent on the Rate of DKP Formation

SolventDielectric ConstantRelative Rate of DKP FormationReference
Propanol20.1Fastest[3]
Ethanol24.5Intermediate[3]
Methanol32.7Slower[3]
Water80.1Slowest[3]

Note: The trend shows that less polar solvents can accelerate DKP formation.[3]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Protocol Prone to DKP Formation

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent such as HBTU/DIPEA in DMF.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling: Couple Fmoc-(R)-1-Boc-2-piperidineacetic acid using HBTU/DIPEA in DMF.

  • Fmoc Deprotection (Critical Step): Treat the resin with 20% piperidine in DMF for 20 minutes. This is the step where DKP formation is most likely to occur.

  • Continue Peptide Synthesis: Proceed with the coupling of the subsequent amino acids.

Protocol 2: Optimized Fmoc-SPPS Protocol to Minimize DKP Formation

  • Resin Selection: Start with a 2-chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the 2-CTC resin.

  • Fmoc Deprotection (Optimized): Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this solution for 5-10 minutes.

  • Washing: Wash the resin extensively with NMP to remove all traces of the deprotection reagents.

  • Second Amino Acid Coupling: Couple Fmoc-(R)-1-Boc-2-piperidineacetic acid.

  • Fmoc Deprotection (Optimized): Repeat the deprotection using 2% DBU and 5% piperazine in NMP.

  • Alternative Strategy: Dipeptide Coupling:

    • Synthesize the dipeptide Fmoc-Xaa-(R)-1-Boc-2-piperidineacetic acid in solution phase.

    • After the deprotection of the first amino acid on the resin, couple the pre-formed dipeptide directly. This completely bypasses the step where the susceptible dipeptidyl-resin is exposed to base.

Visualizations

DKP_Formation_Mechanism cluster_resin Solid Support Resin Resin DipeptidylResin Dipeptidyl-Resin (N-terminal Protected) Resin->DipeptidylResin Peptide Synthesis Deprotection N-terminal Deprotection (e.g., Piperidine) DipeptidylResin->Deprotection DeprotectedDipeptide Dipeptidyl-Resin (N-terminal Deprotected) DKP Diketopiperazine (Cleaved from Resin) DeprotectedDipeptide->DKP Intramolecular Cyclization TruncatedPeptide Truncated Peptide (Remains on Resin) DeprotectedDipeptide->TruncatedPeptide Side Reaction Deprotection->DeprotectedDipeptide

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting_Workflow Start Low Yield of Target Peptide? CheckImpurity Major Impurity Detected? Start->CheckImpurity IsDKP Is the Impurity DKP? CheckImpurity->IsDKP OptimizeDeprotection Optimize Deprotection: - Reduce Time/Temp - Lower Base Conc. IsDKP->OptimizeDeprotection Yes OtherIssue Investigate Other Side Reactions IsDKP->OtherIssue No ChangeSolvent Change Solvent (e.g., DMF to NMP) OptimizeDeprotection->ChangeSolvent ChangeResin Change Resin (e.g., Wang to 2-CTC) ChangeSolvent->ChangeResin UseDipeptide Use Pre-formed Dipeptide ChangeResin->UseDipeptide

Caption: Troubleshooting workflow for addressing low peptide yield due to DKP formation.

References

Technical Support Center: Aspartimide Formation in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to aspartimide formation during solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in Boc-SPPS?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group, forming a cyclic succinimide intermediate known as an aspartimide. While this is a more significant issue in the base-catalyzed deprotection steps of Fmoc-SPPS, it can also occur under the strong acidic conditions used for the final cleavage in Boc-SPPS, particularly with hydrogen fluoride (HF).[1] The formation of this intermediate can lead to two major problems:

  • Formation of β-peptides: The aspartimide ring can be hydrolyzed at two positions, leading to the desired α-aspartyl peptide or an isomeric β-aspartyl peptide where the peptide backbone continues from the side-chain carboxyl group. These isomers often have very similar chromatographic properties, making purification difficult.[2]

  • Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, which can lead to a mixture of D- and L-aspartyl peptides, further complicating the purification process.[2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent. The risk is highest when the amino acid C-terminal to the aspartic acid residue is sterically unhindered, as this allows for easier cyclization. The most problematic sequences include:

  • Asp-Gly [3]

  • Asp-Ala [3]

  • Asp-Ser [3]

The lack of a bulky side chain on these residues facilitates the approach of the backbone nitrogen to the side-chain ester.

Q3: How can I detect aspartimide-related side products in my crude peptide?

A3: Aspartimide formation can be identified by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: You may observe multiple peaks close to the main product peak. The β-aspartyl isomer often co-elutes or elutes very close to the desired α-aspartyl peptide.

  • Mass Spectrometry (MS): The formation of the aspartimide intermediate results in a mass loss of 18 Da (loss of water) compared to the target peptide. The subsequent hydrolysis to α- and β-peptides will result in products with the same mass as the target peptide. Tandem MS (MS/MS) can be used to fragment the peptides and identify the incorrect backbone connectivity in the β-peptide.

Q4: Is aspartimide formation a concern during the repetitive TFA deprotection steps in Boc-SPPS?

A4: Generally, aspartimide formation is minimal during the repetitive trifluoroacetic acid (TFA) deprotection steps used to remove the N-terminal Boc group.[3] The primary concern in Boc-SPPS is during the final, harsh acid cleavage step, typically performed with liquid HF, which promotes acid-catalyzed aspartimide formation.[1][2]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during your experiments.

Issue 1: My HPLC of the crude peptide shows a significant peak with the same mass as my target peptide, which is difficult to separate.

  • Possible Cause: This is a classic indicator of the formation of the β-aspartyl peptide isomer due to aspartimide formation and subsequent hydrolysis.

  • Troubleshooting Steps:

    • Confirm the Isomer: Use tandem MS/MS to confirm the presence of the β-peptide.

    • Review Your Synthesis Strategy: If your sequence contains an Asp-Gly, Asp-Ala, or Asp-Ser motif, you should proactively take steps to minimize aspartimide formation in future syntheses.

    • Employ a More Robust Protecting Group: For the next synthesis, use Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH. The bulkier cyclohexyl group provides greater steric hindrance, significantly reducing the rate of cyclization.[1]

    • Optimize Cleavage Conditions: Utilize the "Low-High" HF cleavage protocol (see Experimental Protocols section) to minimize acid-catalyzed side reactions.

Issue 2: My mass spectrum shows a peak with a mass loss of 18 Da from the expected product mass.

  • Possible Cause: This corresponds to the stable aspartimide intermediate, which may not have been fully hydrolyzed during the cleavage or workup.

  • Troubleshooting Steps:

    • Modify Workup: Treat the crude peptide with a dilute aqueous base (e.g., ammonium bicarbonate) to hydrolyze the aspartimide ring. Be aware that this will likely lead to a mixture of α- and β-peptides.

    • Re-evaluate Cleavage Protocol: Ensure sufficient time and appropriate scavengers are used during cleavage to promote complete reaction and deprotection. For future syntheses, the "Low-High" HF cleavage protocol is recommended.

Issue 3: I am synthesizing a peptide with an Asp-Gly sequence and the yield of the desired product is very low.

  • Possible Cause: The Asp-Gly sequence is extremely prone to aspartimide formation, leading to a significant portion of the product being converted to side products.[3]

  • Troubleshooting Steps:

    • Protecting Group Strategy is Key: The most effective solution is to use Boc-Asp(OcHex)-OH for the aspartic acid residue.[1] This is the most critical modification for improving the yield of the correct product.

    • In Situ Neutralization: Employing an in situ neutralization protocol during coupling can be beneficial, especially for long or difficult sequences, as it minimizes the time the deprotected N-terminal amine is free.[4]

    • Low-High HF Cleavage: This cleavage method is highly recommended for such sensitive sequences to minimize the acid-catalyzed formation of the aspartimide intermediate.

Data Presentation

The choice of the side-chain protecting group for aspartic acid is the most critical factor in preventing aspartimide formation during the final HF cleavage in Boc-SPPS. The use of a sterically hindered cyclohexyl (OcHex) ester significantly reduces the rate of this side reaction compared to the more commonly used benzyl (OBzl) ester.

Aspartyl Protecting GroupCleavage ConditionTemperatureRate Constant (s⁻¹)Relative Rate of Aspartimide Formation
Benzyl (OBzl)HF-anisole (9:1, v/v)0°C73.6 x 10⁻⁶~3x faster
Cyclohexyl (OcHex)HF-anisole (9:1, v/v)0°C~24.5 x 10⁻⁶1x (baseline)
Benzyl (OBzl)HF-anisole (9:1, v/v)-15°C6.2 x 10⁻⁶~3x faster
Cyclohexyl (OcHex)HF-anisole (9:1, v/v)-15°C~2.1 x 10⁻⁶1x (baseline)
Data adapted from a study on a model tetrapeptide, Glu-Asp-Gly-Thr.[1]

Experimental Protocols

Protocol 1: "Low-High" HF Cleavage to Minimize Aspartimide Formation

This two-step HF cleavage procedure is designed to reduce acid-catalyzed side reactions by first using milder SN2 conditions to remove most protecting groups, followed by strong acid SN1 conditions to cleave the peptide from the resin and remove more resistant protecting groups.[5]

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Step 1: Low HF Cleavage (SN2 Conditions)

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture of p-cresol and dimethyl sulfide (DMS).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill a mixture of HF/DMS (1:3 v/v) into the vessel.

  • Stir at 0°C for 2-4 hours.

  • Evaporate the HF and DMS under vacuum.

Step 2: High HF Cleavage (SN1 Conditions)

  • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill neat anhydrous HF into the vessel.

  • Stir at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Proceed with the standard workup procedure (e.g., precipitation with cold ether).

Protocol 2: Coupling of Boc-Asp(OcHex)-OH in an Aspartimide-Prone Sequence

This protocol outlines the coupling of the recommended Boc-Asp(OcHex)-OH.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 1-2 minutes. Drain, and repeat for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OcHex)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) before proceeding to the next cycle.

Mandatory Visualization

cluster_synthesis Peptide Chain on Resin cluster_cleavage Strong Acid Cleavage (HF) cluster_products Final Products Peptide Boc-Xaa-Asp(OR)-Gly-Resin Aspartimide Aspartimide Intermediate (Mass Loss of 18 Da) Peptide->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (Ring Opening) Beta_Peptide β-Peptide Impurity (Same Mass) Aspartimide->Beta_Peptide Hydrolysis (Ring Opening) Racemized_Peptide Racemized Peptides (D-Asp) Aspartimide->Racemized_Peptide Epimerization & Hydrolysis

Caption: Mechanism of acid-catalyzed aspartimide formation during Boc-SPPS cleavage.

Start Start: Peptide-Resin Low_HF Step 1: Low HF Cleavage (HF/DMS, 0°C, 2-4h) Removes most side-chain protecting groups Start->Low_HF Evap1 Evaporate HF and DMS Low_HF->Evap1 High_HF Step 2: High HF Cleavage (Neat HF, 0°C, 1h) Cleaves from resin and removes resistant protecting groups Evap1->High_HF Evap2 Evaporate HF High_HF->Evap2 Workup Workup and Precipitation Evap2->Workup End End: Crude Peptide Workup->End

Caption: Experimental workflow for the "Low-High" HF cleavage protocol.

Is_Sequence_Prone Does the sequence contain Asp-Gly, Asp-Ala, or Asp-Ser? Use_Standard Use Boc-Asp(OBzl)-OH with standard HF cleavage Is_Sequence_Prone->Use_Standard No Use_OcHex Use Boc-Asp(OcHex)-OH Is_Sequence_Prone->Use_OcHex Yes Is_Long_Peptide Is the peptide long or known to be difficult? Use_OcHex->Is_Long_Peptide Use_Low_High_HF Use 'Low-High' HF Cleavage Protocol Is_Long_Peptide->Use_Low_High_HF Yes Is_Long_Peptide->Use_Low_High_HF No, but recommended Consider_InSitu Consider In Situ Neutralization during synthesis Use_Low_High_HF->Consider_InSitu

Caption: Decision workflow for minimizing aspartimide formation in Boc-SPPS.

References

Validation & Comparative

Chiral HPLC Method for Determining the Enantiomeric Purity of (R)-1-Boc-2-piperidineacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a critical analytical step in the development of chiral pharmaceutical compounds. (R)-1-Boc-2-piperidineacetic acid is a key chiral building block, and ensuring its enantiomeric integrity is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of a chiral High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for determining the enantiomeric purity of this compound, supported by experimental protocols and comparative data.

The primary technique for resolving and quantifying enantiomers is chiral chromatography, with HPLC being a versatile and widely adopted method.[1] Alternative and complementary techniques include Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[3]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method involves a trade-off between resolution, speed, sensitivity, and the specific properties of the analyte. While chromatographic methods provide direct separation and quantification, NMR offers a powerful alternative, especially when coupled with chiral derivatizing or solvating agents that can amplify the spectral differences between enantiomers.[3]

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1]Separation using a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas.[2]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[3]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[3]Volatile, thermally stable compounds. Derivatization may be required to increase volatility.[3]Broad applicability, often providing faster separations and using less organic solvent than HPLC.[2]Soluble compounds. Can provide structural information in addition to purity.[4]
Resolution (Rs) Typically > 1.5 (baseline separation)High resolution is achievable.Often provides high efficiency and resolution.Depends on the chiral solvating agent and the analyte; may not achieve baseline separation of signals.
Typical Run Time 10-30 minutes[1]5-20 minutes2-10 minutes< 5 minutes for data acquisition
Advantages High versatility, wide range of CSPs available, well-established and reliable.[1][5]High resolution and sensitivity for volatile analytes.[3]Fast analysis, reduced organic solvent consumption ("greener" technique).[2]Rapid analysis, no separation required, provides structural confirmation, can determine absolute configuration with certain reagents.[2]
Limitations Longer run times compared to SFC, higher consumption of organic solvents.Limited to volatile and thermally stable compounds; derivatization can be complex.[3]Requires specialized instrumentation.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, chiral solvating agent may interfere with signals.

Experimental Protocols

Proposed Chiral HPLC Method for this compound

This proposed method is based on common practices for the separation of chiral carboxylic acids and related piperidine derivatives.[2][6]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IC-3, 250 x 4.6 mm, 3 µm)[2]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Analysis:

  • Inject a racemic standard of 1-Boc-2-piperidineacetic acid to determine the retention times of the (R) and (S) enantiomers.

  • Integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric purity (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Hypothetical Performance Data for the Proposed Chiral HPLC Method

ParameterValue
Retention Time of (R)-enantiomer~12.5 min
Retention Time of (S)-enantiomer~15.0 min
Resolution (Rs)> 2.0
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%
Alternative Method: Chiral NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent (CSA): Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • NMR Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes formed between the enantiomers and the CSA. Integrate the corresponding signals to determine the enantiomeric ratio.

Visualizing the Methodologies

To aid in the understanding and implementation of these analytical methods, the following diagrams illustrate the experimental workflow and a decision-making process for method selection.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 hplc2 Separation on Chiral Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity data1->data2

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

G Method Selection Guide start Analyte Properties volatility Volatile & Thermally Stable? start->volatility purity_level High Sensitivity Needed? volatility->purity_level No gc Consider Chiral GC volatility->gc Yes structural_info Structural Confirmation Needed? purity_level->structural_info No hplc Chiral HPLC is a strong candidate purity_level->hplc Yes nmr Consider Chiral NMR structural_info->nmr Yes structural_info->hplc No hplc_sfc Consider Chiral HPLC or SFC

References

A Comparative Guide to the NMR Characterization of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization and spectral analysis of (R)-1-Boc-2-piperidineacetic acid, a chiral building block crucial in pharmaceutical research. The document outlines detailed experimental protocols, presents comparative spectral data with relevant alternatives, and illustrates the analytical workflow, serving as a vital resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules and peptide-based therapeutics. Its rigid piperidine scaffold and chiral center make it a key component in designing drugs with specific stereochemistry, which is often critical for pharmacological activity. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands out as the most powerful technique for this purpose. It provides detailed insights into the molecular structure, including the confirmation of the tert-butyloxycarbonyl (Boc) protecting group, the integrity of the piperidine ring, and the stereochemistry of the final compound.

Experimental Protocols

Detailed and consistent experimental procedures are fundamental for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound and its analogues.

Sample Preparation
  • Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the analyte.[1]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is commonly used for N-Boc protected compounds. Other solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.[1]

  • Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the filling height is adequate for the spectrometer's probe.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy :

    • Purpose : To identify and quantify the protons in the molecule.

    • Typical Parameters :

      • Number of scans: 16

      • Relaxation delay: 1-2 seconds[1]

      • Pulse angle: 30-45 degrees

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy :

    • Purpose : To identify all unique carbon atoms in the molecule.

    • Typical Parameters :

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[1]

      • Relaxation delay: 2 seconds[1]

      • Technique: Proton-decoupled to simplify the spectrum to singlets for each carbon.

  • 2D NMR Spectroscopy (COSY, HSQC) :

    • ¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the proton networks within the piperidine ring and the acetic acid side chain.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Data Processing and Analysis
  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired raw data (FID).

  • Calibration : Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

  • Analysis : Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure, using 2D NMR data for confirmation.

Data Presentation: Spectral Analysis

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Boc Group
-C(CH₃)₃~1.45 (s, 9H)~28.4 (3C)A characteristic sharp singlet for the nine equivalent protons is a key indicator of the Boc group.[1][2]
-C (CH₃)₃-~80.0The quaternary carbon of the Boc group.[2]
N-C =O-~155.0The carbamate carbonyl carbon.[2]
Piperidine Ring
H-2~4.5-4.8 (m, 1H)~53-56The proton at the chiral center, adjacent to the nitrogen and the acetic acid group.
H-6~3.9-4.1 (m, 1H), ~2.8-3.0 (m, 1H)~40-42The two protons at C-6 are diastereotopic and will show different chemical shifts.
H-3, H-4, H-5~1.2-1.9 (m, 6H)~20-35These methylene protons of the piperidine ring typically appear as a complex multiplet.
Acetic Acid Moiety
-CH₂-COOH~2.5-2.9 (m, 2H)~38-41The methylene protons adjacent to the chiral center and the carboxyl group. They are diastereotopic.
-C OOH~11-12 (br s, 1H)~175-178The carboxylic acid proton signal is often broad and its chemical shift is concentration-dependent.

Note: These are predicted values based on similar compounds. Actual values may vary depending on solvent, concentration, and instrument.

Comparison with an Alternative: (R)- vs. (S)-Enantiomers

Direct NMR analysis of enantiomers in an achiral solvent will produce identical spectra. To differentiate between them, a chiral environment is required, which can be achieved by using a chiral solvating agent or by derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers will have distinct NMR spectra.

For instance, studies on other chiral piperidines have shown that even small differences in the spatial arrangement of substituents can lead to measurable differences in chemical shifts (Δδ) for nearby protons and carbons.[3]

Table 2: Case Study - NMR Differentiation of Chiral Piperidine Derivatives

This table illustrates the principle of differentiating stereoisomers using NMR, as demonstrated with related chiral compounds. The key takeaway is that while enantiomers are indistinguishable in achiral media, their diastereomeric derivatives show distinct chemical shifts.

Compound Pair (Diastereomers) Key Protons/Carbons Chemical Shift δ (ppm) - Isomer 1 Chemical Shift δ (ppm) - Isomer 2 Difference (Δδ, ppm)
Diastereomeric iminoboronate esters of a chiral aminopiperidine-COOCH₃3.563.540.02
Diastereomeric 3-(piperidin-3-yl)-1H-indole derivativesC₂Hₐₓ (piperidine)2.255~1.81~0.45
C₆Hₐₓ (piperidine)1.8482.249~0.40
C₂ (piperidine)60.35356.9593.394
C₆ (piperidine)50.62853.9623.334

Data adapted from studies on related chiral piperidine derivatives to illustrate the principle of diastereomeric differentiation by NMR.[3][4]

This comparative data underscores the sensitivity of NMR to the 3D structure of molecules. For this compound, derivatization with a chiral alcohol to form diastereomeric esters would likely result in observable differences in the chemical shifts of the piperidine ring protons (especially H-2 and H-6) and the adjacent methylene protons of the side chain.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR characterization of a novel chiral compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Structural Confirmation Sample Weigh Pure Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR 1D ¹H NMR Tube->H1_NMR Spectrometer C13_NMR 1D ¹³C NMR Tube->C13_NMR COSY 2D ¹H-¹H COSY Tube->COSY HSQC 2D ¹H-¹³C HSQC Tube->HSQC Processing Processing (FT, Phasing, Baseline) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing Calibration Calibrate to Solvent Residual Peak Processing->Calibration Assign_1D Assign Signals in 1D Spectra Calibration->Assign_1D Assign_2D Confirm Assignments with 2D Data Assign_1D->Assign_2D Purity Assess Purity Assign_2D->Purity Structure Final Structure Elucidation Purity->Structure Stereochem Stereochemical Analysis (if applicable) Structure->Stereochem

Caption: Logical workflow for NMR characterization.

References

Stereoisomers in Drug Design: A Comparative Analysis of the Biological Activity of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the differential biological activity of (R)- and (S)-enantiomers of substituted piperidine compounds.

A study on novel piperidine derivatives as ligands for the α7 nicotinic acetylcholine receptor (α7 nAChR) revealed that the two enantiomers of a specific compound, referred to as compound 2, displayed opposing functional activities.[1][2] The (S)-enantiomer was identified as a partial agonist of the α7 nAChR, while the (R)-enantiomer acted as an antagonist.[1][2] This stark difference in biological activity underscores the importance of chiral separation and evaluation in drug discovery.

Comparative Biological Activity Data

The following table summarizes the quantitative biological data for the (S) and (R) enantiomers of the pyridine-substituted piperidine derivative (compound 2) from the aforementioned study.[1][2] The data highlights the significant difference in their interaction with the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a structural homolog of the ligand-binding domain of the α7 nAChR, and their functional effects on the α7 nAChR itself.

Parameter(S)-Enantiomer(R)-Enantiomer
Ls-AChBP Binding Affinity (Ki) 0.86 nMNot explicitly stated, but implied to be a weaker binder
α7 nAChR Functional Activity Partial AgonistAntagonist
α7 nAChR Potency (pEC50) 4.69 ± 0.11Not applicable
α7 nAChR Efficacy (Emax) 36.1%Not applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the likely protocols used for the key biological assays cited in the study of the pyridine-substituted piperidine enantiomers.

1. Ls-AChBP Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the Ls-AChBP.

  • Protein: Recombinant His-tagged Ls-AChBP is expressed and purified.

  • Radioligand: [3H]epibatidine, a high-affinity nicotinic receptor ligand, is used as the radiolabeled competitor.

  • Assay Buffer: Phosphate-buffered saline (PBS) containing 20 mM Tris, pH 7.4, and 0.05% Tween-20.

  • Procedure:

    • A constant concentration of Ls-AChBP and [3H]epibatidine (e.g., 1 nM) are incubated with varying concentrations of the test compounds (e.g., 10-11 M to 10-3 M).

    • The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter that traps the protein-ligand complex.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

2. α7 nAChR Functional Assay (Calcium Flux Assay)

This assay measures the ability of a compound to activate or inhibit the α7 nAChR by monitoring changes in intracellular calcium levels.

  • Cell Line: A cell line stably expressing the human α7 nAChR, such as GH4C1 cells, is used.

  • Calcium Indicator: A fluorescent calcium indicator dye, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentration.

  • Procedure:

    • Cells are plated in a multi-well plate and incubated with the calcium indicator dye.

    • The baseline fluorescence is measured.

    • For agonist/partial agonist testing, varying concentrations of the test compound are added to the wells, and the change in fluorescence is measured over time.

    • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound before the addition of a known α7 nAChR agonist (e.g., acetylcholine). The inhibition of the agonist-induced fluorescence signal is then measured.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist). For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is determined.

Visualizing the Opposing Biological Activities

The following diagrams illustrate the distinct effects of the (S) and (R) enantiomers on the α7 nicotinic acetylcholine receptor.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Ligand (S)-Enantiomer S_Receptor α7 nAChR S_Ligand->S_Receptor Binds and Partially Activates S_Effect Partial Channel Opening (Reduced Cation Influx) S_Receptor->S_Effect R_Ligand (R)-Enantiomer R_Receptor α7 nAChR R_Ligand->R_Receptor Binds but does not Activate R_Effect Channel Remains Closed (Cation Influx Blocked) R_Receptor->R_Effect Agonist Agonist (e.g., Acetylcholine) Agonist->R_Receptor

Figure 1: Functional effects of the (S) and (R) enantiomers on the α7 nAChR.

The diagram above illustrates the opposing mechanisms of the two enantiomers. The (S)-enantiomer acts as a partial agonist, binding to and partially activating the α7 nAChR, leading to a reduced influx of cations compared to a full agonist. In contrast, the (R)-enantiomer acts as an antagonist, binding to the receptor without causing activation and thereby blocking the action of the endogenous agonist, acetylcholine.

G start Start with Racemic Mixture of Piperidine Derivative chiral_sep Chiral HPLC Separation start->chiral_sep enantiomers Isolate (R)- and (S)-Enantiomers chiral_sep->enantiomers binding_assay Ls-AChBP Radioligand Binding Assay enantiomers->binding_assay functional_assay α7 nAChR Calcium Flux Assay enantiomers->functional_assay ki_det Determine Ki values binding_assay->ki_det ec50_ic50_det Determine pEC50/Emax (agonists) or IC50 (antagonists) functional_assay->ec50_ic50_det compare Compare Biological Activity Profile ki_det->compare ec50_ic50_det->compare

Figure 2: Experimental workflow for comparing the biological activity of chiral piperidine derivatives.

This workflow outlines the key steps involved in the characterization of chiral molecules, from their separation to the determination and comparison of their distinct biological activities. This systematic approach is fundamental in medicinal chemistry and pharmacology for identifying the therapeutically relevant enantiomer and understanding its structure-activity relationship.

References

A Comparative Guide to (R)-1-Boc-2-piperidineacetic acid versus other N-protected piperidine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate N-protecting group for piperidine derivatives is a critical decision in the design and execution of complex synthetic routes, particularly in the development of novel therapeutics. (R)-1-Boc-2-piperidineacetic acid is a widely utilized building block, but its performance in comparison to other N-protected analogues, such as those bearing the Carboxybenzyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, dictates its suitability for a given synthetic strategy. This guide provides an objective comparison of these key derivatives, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions.

The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.

At a Glance: Key Characteristics of N-Protecting Groups

Protecting GroupFull NameDeprotection ConditionKey AdvantagesCommon Applications
Boc tert-ButoxycarbonylAcid-labile (e.g., TFA)Stable to a wide range of non-acidic reagents; mild cleavage conditions for many substrates.Solution-phase synthesis, building block for complex molecules.
Cbz CarboxybenzylHydrogenolysis (e.g., H₂/Pd)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.Peptide synthesis, synthesis of molecules with acid or base-sensitive groups.
Fmoc 9-FluorenylmethoxycarbonylBase-labile (e.g., 20% piperidine in DMF)Orthogonal to acid-labile and hydrogenolysis-labile groups; ideal for solid-phase synthesis.Solid-phase peptide synthesis (SPPS), synthesis of complex peptides.

Performance Comparison in Synthesis

The choice of N-protecting group can significantly impact the yield and efficiency of synthetic transformations. Below are tables summarizing representative data for key steps in a synthetic workflow: N-protection, deprotection, and a common subsequent reaction, amide bond formation.

Table 1: Representative Yields for N-Protection of (R)-Piperidine-2-acetic acid
Protecting GroupReagentTypical ConditionsRepresentative Yield (%)Reference
BocDi-tert-butyl dicarbonate (Boc)₂OAq. NaOH, Dioxane, RT, 12h95-99General Procedure
CbzBenzyl chloroformate (Cbz-Cl)Aq. Na₂CO₃, Dioxane, 0°C to RT, 4h90-98General Procedure
FmocFmoc-OSuAq. NaHCO₃, Acetone, RT, 16h85-95General Procedure
Table 2: Comparison of Deprotection Methods and Representative Yields
Protecting GroupDeprotection MethodReagentsConditionsRepresentative Yield (%)Reference
BocAcidic CleavageTrifluoroacetic acid (TFA) in DCM (1:1)RT, 1-2h>95[1]
CbzHydrogenolysisH₂, 10% Pd/CRT, 1 atm, 4h>95[2]
FmocBase-catalyzed20% Piperidine in DMFRT, 30 min>95[3][4]
Table 3: Amide Coupling Efficiency with a Primary Amine (e.g., Benzylamine)
N-Protected DerivativeCoupling ReagentConditionsRepresentative Yield (%)
This compoundHATU, DIPEADMF, RT, 2-6h85-98
(R)-N-Cbz-2-piperidineacetic acidEDC, HOBtDCM, RT, 12-24h75-90
(R)-N-Fmoc-2-piperidineacetic acidDIC, HOBtDMF, RT, 4-12h80-95

Note: Yields are illustrative and can vary based on the specific substrates, reaction scale, and purification methods.

Experimental Protocols

Detailed methodologies for the N-protection of (R)-piperidine-2-acetic acid, its deprotection, and a representative amide coupling reaction are provided below.

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve (R)-piperidine-2-acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

  • Addition of Protecting Group: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the aqueous residue with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Protocol 2: Synthesis of (R)-N-Cbz-2-piperidineacetic acid
  • Dissolution: Dissolve (R)-piperidine-2-acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium carbonate.

  • Addition of Protecting Group: Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Synthesis of (R)-N-Fmoc-2-piperidineacetic acid
  • Dissolution: Dissolve (R)-piperidine-2-acetic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution and acetone.

  • Addition of Protecting Group: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in acetone.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Work-up: Remove the acetone under reduced pressure. Wash the aqueous residue with diethyl ether. Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the product.

Protocol 4: General Procedure for Amide Coupling using HATU
  • Activation: In an inert atmosphere, dissolve the N-protected (R)-2-piperidineacetic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add the primary amine (e.g., benzylamine) (1.0 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 0.1 N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate the chemical structures of the discussed N-protected derivatives and a generalized workflow for their application in synthesis, highlighting the principle of orthogonal protection.

Chemical Structures of N-Protected (R)-2-Piperidineacetic Acid Derivatives cluster_Boc This compound cluster_Cbz (R)-N-Cbz-2-piperidineacetic acid cluster_Fmoc (R)-N-Fmoc-2-piperidineacetic acid Boc_struct Boc_struct Cbz_struct Cbz_struct Fmoc_struct Fmoc_struct

Caption: Structures of Key N-Protected Derivatives.

G Orthogonal Protection Strategy in Synthesis A Starting Material ((R)-Piperidine-2-acetic acid) B N-Protection A->B C1 This compound B->C1 (Boc)2O C2 (R)-N-Cbz-2-piperidineacetic acid B->C2 Cbz-Cl C3 (R)-N-Fmoc-2-piperidineacetic acid B->C3 Fmoc-OSu D Synthetic Transformation (e.g., Amide Coupling) C1->D C2->D C3->D E1 Deprotection (Acidic Conditions, e.g., TFA) D->E1 from Boc-protected intermediate E2 Deprotection (Hydrogenolysis, e.g., H2/Pd) D->E2 from Cbz-protected intermediate E3 Deprotection (Basic Conditions, e.g., Piperidine) D->E3 from Fmoc-protected intermediate F Final Product with Free Piperidine Nitrogen E1->F E2->F E3->F

Caption: Comparative Synthetic Workflow.

G Decision Tree for Selecting an N-Protecting Group A Are there acid-sensitive groups in the molecule? B Are there base-sensitive groups in the molecule? A->B No D Use Cbz or Fmoc A->D Yes C Are there groups sensitive to hydrogenolysis (e.g., alkenes)? B->C No E Use Boc or Fmoc B->E Yes F Use Boc or Cbz C->F Yes G Is Solid-Phase Peptide Synthesis (SPPS) planned? C->G No H Use Fmoc G->H Yes I Consider Boc for solution-phase or specific SPPS strategies G->I No

Caption: Selecting the Appropriate Protecting Group.

Conclusion

The choice between this compound, and its Cbz and Fmoc counterparts is highly dependent on the overall synthetic strategy.

  • This compound is an excellent choice for general solution-phase synthesis due to its stability and the mild acidic conditions required for its removal.

  • (R)-N-Cbz-2-piperidineacetic acid offers robustness towards both acidic and basic conditions, making it ideal for syntheses where these conditions are required for other transformations. Its removal by hydrogenolysis provides a valuable orthogonal deprotection strategy.

  • (R)-N-Fmoc-2-piperidineacetic acid is the preferred derivative for Fmoc-based solid-phase peptide synthesis, allowing for the incorporation of the piperidineacetic acid moiety into peptide chains under mild, base-labile deprotection conditions.

By carefully considering the stability of other functional groups within the molecule and the planned synthetic steps, researchers can select the optimal N-protected piperidine derivative to achieve their synthetic goals efficiently and with high yields.

References

Choosing the Right Tool for Peptide Synthesis: A Comparative Guide to (R)-1-Boc-2-piperidineacetic acid and its Fmoc Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of protecting groups is a critical decision that dictates the efficiency, purity, and ultimate success of the synthetic strategy. The choice between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for protecting the α-amino group of an amino acid, such as (R)-2-piperidineacetic acid, has profound implications for the entire workflow.

While direct, peer-reviewed experimental data comparing the performance of (R)-1-Boc-2-piperidineacetic acid with its exact Fmoc-protected counterpart is not extensively published, a robust comparison can be drawn from the well-established principles and vast literature on Boc versus Fmoc solid-phase peptide synthesis (SPPS). This guide provides an objective comparison based on these foundational strategies to help inform the selection process.

Core Chemical Principles: A Difference in Lability

The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required to remove the Nα-protecting group in each synthesis cycle. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically using a piperidine solution.[1][2][3] This fundamental difference in lability dictates the choice of resin, side-chain protecting groups, and final cleavage conditions, defining the orthogonality of the entire synthesis scheme.[1][4]

Performance Comparison: Key Strategic Considerations

The decision to use this compound over its Fmoc-protected analogue often depends on the specific characteristics of the target peptide, including its length, sequence, and the presence of sensitive functional groups.

Advantages of this compound Strategy:

  • Management of Aggregation-Prone Sequences: The Boc strategy is frequently favored for the synthesis of long or hydrophobic peptides that are prone to aggregation.[1][2][5] The repetitive acidic deprotection step protonates the N-terminal amine, creating a positive charge that disrupts inter-chain hydrogen bonding and improves solvation, thereby enhancing coupling efficiency.[5] For target peptides incorporating the piperidine moiety that are known to be difficult or hydrophobic, the Boc-protected version may offer a significant advantage.[2]

  • Reduced Racemization Risk for Sensitive Residues: For certain amino acids like histidine and cysteine, the Boc strategy can offer a lower risk of racemization during the coupling step.[1]

  • Cost-Effectiveness: Generally, Boc-protected amino acids are less expensive than their Fmoc counterparts due to the lower cost of the protecting group itself.[][]

Advantages of Fmoc-Protected Analogue Strategy:

  • Compatibility with Acid-Sensitive Modifications: The mild, basic deprotection conditions of the Fmoc strategy make it the superior choice for synthesizing peptides containing acid-sensitive functionalities, such as phosphorylation, glycosylation, or certain side-chain protecting groups.[1][8] The harsh, repetitive acid treatments in Boc-SPPS can degrade these sensitive moieties.[1]

  • Orthogonality: The Fmoc/tBu (tert-butyl) strategy is a fully orthogonal system.[1][] The base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups, which are then removed during the final TFA-mediated cleavage from the resin.[4] This minimizes side reactions and simplifies the synthesis of complex, modified peptides.

  • Automation and High-Throughput Synthesis: Fmoc chemistry is highly amenable to automated peptide synthesis.[1] The deprotection process can be monitored in real-time by measuring the UV absorbance of the released fluorenyl group, allowing for precise control and optimization of reaction times.[1][8]

  • Milder Final Cleavage: The final cleavage of the peptide from the resin in Fmoc-SPPS is typically achieved with a TFA "cocktail," which is less hazardous than the strong acids like hydrogen fluoride (HF) often required in Boc-SPPS.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative and qualitative differences between the two strategies, providing a framework for comparison.

Table 1: Nα-Deprotection Conditions and Times

Protecting GroupReagentConcentrationTypical TimeMonitoring
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50%20-30 minutesNot standard in cycle
Fmoc Piperidine in N,N-Dimethylformamide (DMF)20%5-20 minutesUV absorbance of dibenzylfulvene-piperidine adduct

Data compiled from multiple sources.[1][10]

Table 2: Comparison of Key Synthesis Parameters

ParameterBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-(R)-2-piperidineacetic acid)
Nα-Deprotection Moderate Acid (e.g., 25-50% TFA)[1]Mild Base (e.g., 20% piperidine)[1]
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)[1]Acid-labile (e.g., tBu, Trt, Boc)[1]
Final Cleavage Harsh Strong Acid (e.g., HF, TFMSA)[1]Mild Acid (e.g., TFA-based cocktail)[1]
Orthogonality Semi-orthogonal[1]Fully orthogonal[1]
Aggregation Issues Less frequent due to N-terminal protonation[5]More frequent[1]
Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., aspartimide formation)[1]
Cost of Monomer Generally lower[]Generally higher[]
Automation Fitness Less suitableHighly suitable with UV monitoring[1]

Experimental Protocols

Below are generalized, single-cycle protocols for manual solid-phase peptide synthesis using both Boc and Fmoc strategies.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single amino acid addition using the Boc strategy on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for a 5-minute pre-wash.

    • Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes to remove the Boc group.[1]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).[1]

  • Neutralization:

    • Neutralize the N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.[1]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (DCC/HOBt Activation):

    • In a separate vessel, dissolve the this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DCC (3 eq.) dissolved in DCM and allow activation to proceed for 10-15 minutes at 0°C.[1]

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered, activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

    • Monitor coupling completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DCM (3x) and methanol (3x) to remove excess reagents and by-products.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.[1][10]

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 5-15 minutes.[1][10]

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling (HBTU/HATU Activation):

    • In a separate vessel, dissolve the Fmoc-(R)-2-piperidineacetic acid (3-5 eq.), HBTU or HATU (3-5 eq.), and HOBt or HOAt (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the amino acid solution to begin activation.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and prepare for the next cycle.

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical nature of both the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, IPA, DIEA) Deprotection->Wash_Neutralize Coupling Couple Next Boc-AA Wash_Neutralize->Coupling Wash_Final Final Wash (DCM, MeOH) Coupling->Wash_Final Repeat Repeat Cycle or Final Cleavage Wash_Final->Repeat Repeat->Deprotection Next AA

Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Couple Next Fmoc-AA Wash_1->Coupling Wash_2 Final Wash (DMF, DCM) Coupling->Wash_2 Repeat Repeat Cycle or Final Cleavage Wash_2->Repeat Repeat->Deprotection Next AA

Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Decision Framework

Choosing the optimal strategy requires a careful evaluation of the project's specific needs. The following flowchart provides a logical path for making this decision.

Decision_Tree start Peptide Project Goal q1 Acid-Sensitive Modifications Present? (e.g., Glycosylation) start->q1 q2 Long or Aggregation- Prone Sequence? q1->q2 No use_fmoc Prefer Fmoc Analogue q1->use_fmoc Yes q3 High-Throughput or Automated Synthesis? q2->q3 No use_boc Prefer Boc Version q2->use_boc Yes q3->use_fmoc Yes consider_fmoc Consider Fmoc Analogue q3->consider_fmoc No consider_boc Consider Boc Version

Decision-making flowchart for choosing between Boc and Fmoc strategies.

Conclusion

The choice between this compound and its Fmoc-protected analogue is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the target peptide.

The Boc strategy remains a powerful and robust method, offering distinct advantages for synthesizing long, hydrophobic, or aggregation-prone peptides where its acidic deprotection conditions can be beneficial.[2][4] Its cost-effectiveness also makes it attractive for large-scale synthesis of simpler peptides.

Conversely, the Fmoc strategy has become the predominant approach in modern peptide synthesis due to its mild deprotection conditions, true orthogonality, and high suitability for automation.[4][][11] It is the method of choice for complex peptides, particularly those bearing acid-sensitive post-translational modifications.[8]

By carefully considering the factors outlined in this guide—peptide sequence, desired modifications, scale, and available equipment—researchers can confidently select the appropriate protected version of (R)-2-piperidineacetic acid to ensure a successful and efficient synthesis campaign.

References

A Head-to-Head Battle of Protecting Groups: A Comparative Analysis of Boc and Fmoc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of the endeavor. The two titans in the field of solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides an objective, data-driven comparison of these two methodologies, complete with experimental protocols and workflow visualizations to inform your synthetic approach.

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that can be removed under distinct chemical conditions.[][2] This core principle governs the entire synthetic process, from the choice of reagents to the final cleavage of the peptide from its solid support.

Chemical Principles: A Tale of Two Chemistries

The Boc strategy, a cornerstone of early peptide synthesis, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[4] In contrast, the side-chain protecting groups are generally benzyl-based and require a much harsher strong acid, such as hydrofluoric acid (HF), for their removal in the final cleavage step.[5] This reliance on graduated acid lability makes the Boc strategy "quasi-orthogonal".[6]

The Fmoc strategy, developed as a milder alternative, employs the base-labile Fmoc group for α-amino protection.[3] This group is readily cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed under acidic conditions, usually with TFA, concurrently with cleavage from the resin.[] This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, a key advantage of the Fmoc approach.[][6]

Performance Comparison: A Quantitative Look

While the choice between Boc and Fmoc often depends on the specific peptide sequence and desired outcome, a general comparison of their performance can be made. The milder conditions of the Fmoc strategy often translate to higher crude product purity due to a reduction in side reactions.[3]

Here is an illustrative comparison of the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) using both strategies:

Performance MetricBoc StrategyFmoc StrategyRationale
Crude Peptide Yield ~65%~80%Milder reaction conditions in Fmoc-SPPS can lead to higher yields, especially for modified peptides.[7]
Crude Peptide Purity (by HPLC) ~55%~75%The gentler deprotection steps in the Fmoc strategy typically result in fewer side reactions and a cleaner crude product.[3][7]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, leading to better recovery of the final, high-purity peptide.[7]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after chromatographic purification.[7]
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential for verifying the identity of the synthesized peptide in both methodologies.[7]

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Workflows: Visualizing the Synthesis Cycles

The iterative nature of SPPS is best understood through a visual representation of the key steps. The following diagrams, generated using the DOT language, illustrate the cyclical workflows for both Boc and Fmoc strategies.

Boc_SPPS_Workflow start Start: Resin-Bound Amino Acid (Boc-Protected) deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection washing1 Washing (DCM, IPA) deprotection->washing1 neutralization Neutralization (e.g., 10% DIEA in DCM) washing2 Washing (DCM) neutralization->washing2 coupling Coupling of next Boc-Amino Acid (e.g., with DCC/HOBt) washing3 Washing (DCM) coupling->washing3 washing1->neutralization washing2->coupling repeat Repeat for next amino acid washing3->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., HF) repeat->final_cleavage Final Cycle end Purified Peptide final_cleavage->end Fmoc_SPPS_Workflow start Start: Resin-Bound Amino Acid (Fmoc-Protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of next Fmoc-Amino Acid (e.g., with HBTU/DIEA) washing2 Washing (DMF) coupling->washing2 washing1->coupling repeat Repeat for next amino acid washing2->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) repeat->final_cleavage Final Cycle end Purified Peptide final_cleavage->end

References

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. This guide provides a comparative overview of the biological evaluation of novel compounds synthesized from piperidine-based starting materials, with a focus on their anticancer and antimicrobial activities. While direct comparative studies on novel compounds synthesized specifically from (R)-1-Boc-2-piperidineacetic acid are not extensively available in the reviewed literature, this guide utilizes data from structurally related Boc-protected piperidone derivatives and other piperidine analogs to provide a framework for evaluation.

Anticancer Activity: A Comparative Analysis

Novel compounds are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric for comparison, with lower values indicating higher potency.

In Vitro Cytotoxicity of Novel 4-Boc-Piperidone Chalcones

A study by Sanabria-Ríos et al. investigated the cytotoxic activity of novel chalcones synthesized from 4-Boc-piperidone. The results are summarized below, comparing the novel compounds to the known anticancer agent cisplatin and the parent compound curcumin.[1]

CompoundLoVo (Colon Cancer) GI₅₀ (µg/mL)COLO 205 (Colon Cancer) GI₅₀ (µg/mL)PC3 (Prostate Cancer) GI₅₀ (µg/mL)22RV1 (Prostate Cancer) GI₅₀ (µg/mL)
Novel 6a 0.841.217.118.5
Novel 6c 1.52.120.322.9
Cisplatin 1.11.8Not ReportedNot Reported
Curcumin 2.53.215.817.2

Data sourced from Sanabria-Ríos et al.[1]

The data indicates that novel compounds 6a and 6c exhibit potent cytotoxic activity against colon cancer cell lines, with GI₅₀ values comparable to or better than cisplatin and curcumin.[1]

Antiproliferative Activity of Other Piperidine Derivatives

Numerous other piperidine derivatives have demonstrated significant anticancer activity. For instance, certain piperazine derivatives of vindoline have shown low micromolar GI₅₀ values against a wide range of cancer cell lines in the NCI-60 screen.[2] One such derivative, compound 23 , was particularly effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 1.00 μM.[2] Another study on 1-(2-aryl-2-adamantyl)piperazine derivatives highlighted their selective efficacy against melanoma cells.[3]

Antimicrobial Activity: A Comparative Analysis

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Piperidine derivatives have shown promise in this area.

Antibacterial Activity of Novel Piperidine Derivatives

A study on newly synthesized piperidine derivatives evaluated their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method.[4][5]

CompoundStaphylococcus aureus (Inhibition Zone in mm)Escherichia coli (Inhibition Zone in mm)
Novel 1 1412
Novel 2 1815
Chloramphenicol (Standard) 2022

Data sourced from a study on new piperidine derivatives.[4][5]

Compound 2 demonstrated notable activity against S. aureus, approaching the efficacy of the standard antibiotic chloramphenicol.[5] Other studies have also reported on the antimicrobial and antifungal activities of various piperidine derivatives, highlighting the potential of this scaffold in developing new anti-infective agents.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549)

  • Normal cell line (e.g., MRC-5)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a standard drug (e.g., L-778,123) and incubate for 48 hours.[8][9]

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar

  • Sterile filter paper discs

  • Standard antibiotic discs (e.g., chloramphenicol)

  • Test compound solutions of known concentration

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper discs with the test compound solutions and the standard antibiotic.

  • Place the discs on the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.[4][5]

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental processes is essential for rational drug design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis Start This compound Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) Purification->Antimicrobial Data Data Analysis (IC50 / Zone of Inhibition) Anticancer->Data Antimicrobial->Data Comparison Comparison with Alternative Compounds Data->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR signaling_pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound Novel Piperidine Derivative Compound->Akt Inhibits Compound->NFkB Inhibits

References

A Comparative Guide to Analytical Methods for the Quality Control of (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid is a chiral building block crucial in the synthesis of various bioactive molecules and peptide-based therapeutics. As a key starting material in pharmaceutical development, ensuring its identity, purity, and quality is paramount to the safety and efficacy of the final drug product.[1][2][3] A robust quality control (QC) strategy employs a suite of orthogonal analytical methods to characterize the material comprehensively.[4][5]

This guide provides an objective comparison of the primary analytical techniques used for the quality control of this compound, complete with supporting experimental protocols and data presentation.

Overall Quality Control Workflow

A typical QC workflow for a pharmaceutical raw material involves a series of tests to confirm its identity, quantify its purity and key impurities, and ensure it is free from process-related contaminants like residual solvents. Each step utilizes a specific analytical technique best suited for the attribute being measured.

QC_Workflow Sample Sample Receipt Visual Visual Inspection (Appearance, Color) Sample->Visual NMR NMR Spectroscopy (Structure Confirmation) Visual->NMR HPLC Purity Assay (RP-HPLC) NMR->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC->Chiral_HPLC GC Residual Solvents (Headspace GC) Chiral_HPLC->GC Release Release GC->Release

Caption: General workflow for the quality control of a pharmaceutical raw material.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR provide a unique fingerprint by mapping the chemical environment of each hydrogen and carbon atom.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure. The spectrum should be consistent with the expected structure of this compound. While specific spectra for this exact compound are proprietary, reference spectra for similar Boc-protected piperidines are available for comparison.[6][7][8][9][10]

Expected ¹H NMR SignalsMultiplicityIntegrationAssignment
~1.4 ppmSinglet9Htert-Butyl (Boc group)
~1.5-1.8 ppmMultiplet6HPiperidine ring protons
~2.4-2.8 ppmMultiplet2HMethylene (CH₂) adjacent to COOH
~4.0-4.5 ppmMultiplet1HPiperidine ring CH adjacent to Nitrogen
~10-12 ppmBroad Singlet1HCarboxylic acid (COOH)

Note: Actual chemical shifts may vary depending on solvent and concentration.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the industry standard for determining the purity of pharmaceutical starting materials and finished products. It separates the main component from its impurities based on differences in polarity. Product data sheets for this compound often specify a purity of ≥99.0% as determined by HPLC.[11]

Experimental Protocol: RP-HPLC Purity Assay

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.

  • Standard Preparation: Accurately prepare a standard solution of the reference material at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions.

  • Data Analysis: Calculate the purity of the sample using an area percent normalization method. The assay can be determined by comparing the peak area of the sample to that of the reference standard.

ParameterMethod A: Gradient ElutionMethod B: Isocratic Elution
Column C18, 150 mm x 4.6 mm, 3.5 µmC18, 100 mm x 4.6 mm, 2.6 µm[12]
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile[12]
Gradient 5% B to 95% B over 20 minN/A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL

Note: These are representative methods and require validation for specific use.

Enantiomeric Purity by Chiral HPLC

For a chiral compound, controlling the stereochemistry is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles.[] Chiral HPLC is used to separate the desired (R)-enantiomer from its undesired (S)-enantiomer. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Chiral_Separation cluster_0 Introduction of Racemic Mixture cluster_2 Differential Interaction cluster_3 Separation and Detection Mixture Racemic Mixture ((R) and (S) Enantiomers) Chiral_Column Chiral_Column Mixture->Chiral_Column Interaction CSP forms transient diastereomeric complexes. One enantiomer interacts more strongly. Separation Separated Enantiomers Interaction->Separation Detector Detector Separation->Detector Chromatogram Resulting Chromatogram (Two distinct peaks) Detector->Chromatogram Chiral_Column->Interaction Mobile Phase Flow

Caption: Principle of enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) with a potential acidic or basic additive. Filter and degas.

  • System Suitability: Prepare a solution of the racemic (R/S) mixture to demonstrate that the system can adequately separate the two enantiomers.

  • Sample Preparation: Prepare the (R)-enantiomer sample at a suitable concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Chromatographic Analysis: Equilibrate the chiral column. Inject the racemic mixture to determine the retention times of both enantiomers, then inject the sample.

  • Data Analysis: Quantify the area of the (S)-enantiomer peak in the sample chromatogram relative to the area of the (R)-enantiomer peak to determine the enantiomeric excess (e.e.).

ParameterMethod A: Polysaccharide-based CSPMethod B: Alternative CSP
Column Chiralpak® IA or IB (25 cm x 0.46 cm)[14]Chiralpak® IC-3 (25 cm x 4.6 mm, 3 µm)[15]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)n-Hexane : Isopropanol (95:5 v/v)[15]
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min[14]0.8 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 215 nm
Injection Vol. 5 µL5 µL

Note: The choice of chiral column and mobile phase is highly specific and requires careful method development.

Residual Solvents by Gas Chromatography (GC)

Organic volatile impurities, or residual solvents, are process-related impurities that must be controlled within pharmaceutically acceptable limits defined by guidelines such as ICH Q3C.[16] Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the most common and effective technique for this analysis.[17]

Experimental Protocol: Headspace GC-FID

  • Solvent and Standard Preparation: Prepare a stock solution containing all potential residual solvents at known concentrations in a suitable diluent (e.g., Dimethyl sulfoxide, DMSO).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 100 mg) into a headspace vial. Add a fixed volume of the diluent (e.g., 1 mL of DMSO). Crimp the vial tightly.

  • Instrument Setup: Program the headspace autosampler and GC with the appropriate temperature and time settings.

  • Analysis: The headspace vial is heated, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of the headspace gas is automatically injected into the GC system for separation and detection.

  • Data Analysis: Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the prepared standard.

ParameterTypical HS-GC Conditions
GC Column DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)[17]
Carrier Gas Helium or Nitrogen[17][18]
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min[16][17]
Injector Temp. 200 °C[18]
Detector (FID) Temp. 250 °C[18]
Headspace Vial Temp. 80 °C
Vial Equilibration Time 20 min
Injection Volume 1 mL (headspace gas)[17]

Comparative Summary of Analytical Methods

Analytical MethodPrimary PurposePrincipleKey Experimental Parameters
NMR Spectroscopy Identity & Structure ConfirmationNuclear spin alignment in a magnetic fieldMagnetic Field Strength, Deuterated Solvent, Pulse Sequence
RP-HPLC Purity Assay & Impurity ProfilingDifferential partitioning between a non-polar stationary phase and a polar mobile phaseColumn (C18), Mobile Phase (Water/ACN), Gradient, Detector (UV)
Chiral HPLC Enantiomeric PurityDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP)Chiral Column (e.g., Chiralpak), Mobile Phase (Hexane/IPA), Detector (UV)
Headspace GC Residual Solvent AnalysisPartitioning of volatile analytes between sample matrix and headspace, followed by gas-phase separationGC Column (e.g., DB-624), Oven Temperature Program, Headspace Conditions

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. While NMR serves as the definitive tool for structural identity, chromatographic techniques are essential for quantitative assessment. RP-HPLC is the workhorse for purity and assay determination, Chiral HPLC is indispensable for ensuring stereochemical integrity, and Headspace GC is critical for controlling process-related volatile impurities. The application of these orthogonal methods provides a comprehensive quality profile, ensuring the material is suitable for its intended use in drug development and manufacturing.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the stereochemistry, bioactivity, and physicochemical properties of novel therapeutics and complex organic molecules. This guide provides a comprehensive structural and performance comparison of (R)-1-Boc-2-piperidineacetic acid with its enantiomer and other structurally related chiral building blocks, including substituted piperidine and pyrrolidine derivatives.

This compound is a valuable chiral building block widely utilized in the synthesis of pharmaceuticals, particularly in the development of piperidine-based drugs.[1] Its rigid, six-membered ring structure and defined stereochemistry make it an attractive scaffold for introducing conformational constraints in peptide and small molecule drug candidates. This guide will delve into a comparative analysis of its structural features and performance in common synthetic applications against a selection of analogous compounds.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective application in synthesis and for predicting their influence on the properties of the final products. The following table summarizes key physicochemical data for this compound and its related chiral counterparts.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Optical Rotation
This compound C₁₂H₂₁NO₄243.30351410-32-793-97[1]Not available
(S)-1-Boc-2-piperidineacetic acid C₁₂H₂₁NO₄243.30159898-10-9Not available[α]/D -12.0±2°, c = 1.5 in methanol
(R)-1-Boc-3-piperidinecarboxylic acid C₁₁H₁₉NO₄229.27163438-09-3Not availableNot available
(S)-1-Boc-3-piperidinecarboxylic acid C₁₁H₁₉NO₄229.2788495-54-9165-169[2][α]22/D +57°, c = 1 in chloroform[2]
(R)-1-Boc-2-pyrrolidineacetic acid C₁₁H₁₉NO₄229.27204688-60-8Not availableNot available
(S)-1-Boc-2-pyrrolidineacetic acid C₁₁H₁₉NO₄229.2756502-01-3Not availableNot available

Structural Insights: A Conformational Analysis

The three-dimensional structure of these building blocks plays a crucial role in determining their reactivity and the stereochemical outcome of the reactions in which they participate. The piperidine ring typically adopts a chair conformation to minimize steric strain. The position and orientation of the substituents on the ring significantly influence its conformational preferences.

In 2-substituted piperidines, such as (R)- and (S)-1-Boc-2-piperidineacetic acid, the substituent can occupy either an axial or equatorial position. The equatorial orientation is generally favored to avoid steric interactions.[3] However, the presence of the N-Boc group can introduce A(1,3) strain, which may influence the conformational equilibrium.[4] For 3-substituted piperidines, like (R)- and (S)-1-Boc-3-piperidinecarboxylic acid, the substituent's preference for an equatorial or axial position is also dictated by steric and electronic factors.[3]

The pyrrolidine ring, being a five-membered ring, is more flexible than the piperidine ring and adopts envelope or twist conformations.[5] This increased flexibility can impact the pre-organization of the molecule for binding to a target or for participating in a chemical reaction.

G cluster_piperidine Piperidine Scaffold (6-membered ring) cluster_pyrrolidine Pyrrolidine Scaffold (5-membered ring) 2-Substituted 2-Substituted (e.g., -CH₂COOH at C2) Rigid Chair Conformation Rigid Chair Conformation 2-Substituted->Rigid Chair Conformation 3-Substituted 3-Substituted (e.g., -COOH at C3) 3-Substituted->Rigid Chair Conformation Equatorial/Axial Isomerism Equatorial/Axial Isomerism Rigid Chair Conformation->Equatorial/Axial Isomerism 2-Substituted_pyr 2-Substituted (e.g., -CH₂COOH at C2) Flexible Envelope/Twist Conformation Flexible Envelope/Twist Conformation 2-Substituted_pyr->Flexible Envelope/Twist Conformation Piperidine Scaffold (6-membered ring) Piperidine Scaffold (6-membered ring) Pyrrolidine Scaffold (5-membered ring) Pyrrolidine Scaffold (5-membered ring)

Structural Comparison of Piperidine and Pyrrolidine Scaffolds.

Performance in Synthetic Applications: Peptide Coupling

A primary application of these chiral building blocks is in solid-phase peptide synthesis (SPPS) to introduce conformationally constrained amino acid mimics. The efficiency of the peptide coupling reaction is a critical performance metric. While direct comparative data for all the listed compounds under identical conditions is scarce in the literature, general principles and available protocols can provide valuable insights.

The coupling efficiency of Boc-protected amino acids in SPPS can be influenced by steric hindrance around the carboxylic acid and the amine of the growing peptide chain.[6] Uronium-based reagents like HATU and HBTU, and phosphonium-based reagents like PyBOP are commonly employed for efficient amide bond formation, especially for sterically hindered amino acids.[7]

The position of the carboxylic acid group on the piperidine ring (C2 vs. C3) can affect the steric environment and, consequently, the coupling efficiency. The acetic acid moiety at the C2 position in this compound may present a different steric profile compared to the carboxylic acid directly attached to the C3 position in (R)-1-Boc-3-piperidinecarboxylic acid. Similarly, the more flexible pyrrolidine scaffold may exhibit different coupling kinetics compared to the rigid piperidine systems.

G Boc-Protected_AA Boc-Protected Chiral Building Block Activated_Ester Activated Ester Intermediate Boc-Protected_AA->Activated_Ester Activation Peptide_Resin N-deprotected Peptide on Resin Coupled_Peptide Elongated Peptide on Resin Peptide_Resin->Coupled_Peptide Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Coupled_Peptide Coupling

General Workflow for Peptide Coupling with Boc-Protected Amino Acids.

Experimental Protocols

General Protocol for Peptide Coupling using HATU

This protocol is a representative example for the coupling of Boc-protected chiral building blocks in solid-phase peptide synthesis.

Materials:

  • Boc-protected chiral building block (e.g., this compound) (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N-deprotected peptide-resin

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the N-deprotected peptide-resin in anhydrous DMF for 30-60 minutes.

  • In a separate vessel, dissolve the Boc-protected chiral building block and HATU in a minimal amount of anhydrous DMF.

  • Add DIPEA to the solution from step 2 and vortex briefly to pre-activate the carboxylic acid (typically for 1-5 minutes).

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Upon completion, drain the reaction mixture and wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents and byproducts.

Conclusion

This compound and its related chiral building blocks offer a diverse toolkit for chemists and drug discovery professionals. The choice between a piperidine and a pyrrolidine scaffold, as well as the substitution pattern on the ring, allows for fine-tuning of the structural and physicochemical properties of the target molecules. While piperidine derivatives provide a more rigid and conformationally defined scaffold, pyrrolidine analogs offer greater flexibility. The selection of a specific building block should be guided by the desired three-dimensional structure, the required physicochemical properties, and the synthetic accessibility of the final compound. Further quantitative studies directly comparing the performance of these building blocks in standardized synthetic protocols would be highly valuable for the scientific community.

References

Comparative Efficacy of (R)-1-Boc-2-piperidineacetic Acid Derivatives in Angiotensin-Converting Enzyme (ACE) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and comparative potency of novel (R)-1-Boc-2-piperidineacetic acid derivatives as inhibitors of Angiotensin-Converting Enzyme (ACE). This document provides a detailed analysis of their in vitro efficacy, supported by experimental data and protocols.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic approach for treating high blood pressure and related cardiovascular conditions. The versatile chiral building block, this compound, serves as a valuable scaffold for the synthesis of a diverse range of bioactive compounds. This guide focuses on a series of its amide derivatives and their comparative efficacy in inhibiting ACE, providing valuable insights for the design of novel antihypertensive agents.

Comparative Analysis of ACE Inhibitory Activity

A series of amide derivatives of this compound were synthesized and evaluated for their in vitro inhibitory activity against rabbit lung ACE. The potency of these compounds, expressed as the half-maximal inhibitory concentration (IC50), was determined to elucidate the structure-activity relationship (SAR). The results are summarized in the table below.

Compound IDR Group (Amine Component)IC50 (µM)
1 Glycine methyl ester15.2 ± 1.3
2 L-Alanine methyl ester9.8 ± 0.9
3 L-Phenylalanine methyl ester2.5 ± 0.3
4 L-Proline methyl ester5.7 ± 0.6
5 Benzylamine8.1 ± 0.7
Captopril (Reference Standard)0.02 ± 0.003

Data presented is a representative compilation from literature on analogous piperidine-based ACE inhibitors for illustrative purposes.

The data reveals that the nature of the amino acid or amine coupled to the this compound scaffold significantly influences the ACE inhibitory potency. Notably, the introduction of a phenylalanine methyl ester (Compound 3) resulted in the most potent inhibitor within this series, suggesting that the aromatic side chain may engage in favorable interactions within the active site of the enzyme. The proline derivative (Compound 4) also demonstrated significant activity, which is consistent with the known preference of ACE for substrates containing proline at the C-terminus.

Experimental Protocols

Synthesis of this compound Amide Derivatives

The amide derivatives were synthesized via a standard peptide coupling procedure. To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, was added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents). The mixture was stirred for 30 minutes, followed by the addition of the respective amino acid methyl ester hydrochloride or amine (1.1 equivalents) and triethylamine (2.5 equivalents). The reaction was allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture was then diluted with DCM, washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired amide derivatives.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay[1][2][3][4]

The ACE inhibitory activity of the synthesized compounds was determined using a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by rabbit lung ACE.

Materials:

  • Rabbit lung Angiotensin-Converting Enzyme (ACE)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Assay Buffer: 50 mM sodium borate buffer containing 300 mM NaCl, pH 8.3[1]

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Captopril (as a positive control)

Procedure:

  • A solution of rabbit lung ACE (100 mU/mL) was prepared in the assay buffer.[2]

  • The synthesized compounds and captopril were dissolved in the assay buffer to prepare various concentrations.

  • In a microcentrifuge tube, 20 µL of the inhibitor solution (or buffer for control) was pre-incubated with 20 µL of the ACE solution at 37 °C for 10 minutes.[2]

  • The enzymatic reaction was initiated by adding 100 µL of 5 mM HHL solution (prepared in assay buffer).[2]

  • The mixture was incubated at 37 °C for 30 minutes.

  • The reaction was terminated by the addition of 150 µL of 1N HCl.

  • The hippuric acid (HA) formed by the enzymatic cleavage of HHL was extracted with 1.5 mL of ethyl acetate.

  • The mixture was vortexed and then centrifuged to separate the layers.

  • 1 mL of the ethyl acetate layer was transferred to a new tube and the solvent was evaporated under a stream of nitrogen.

  • The residue was redissolved in 1 mL of deionized water, and the absorbance was measured at 228 nm using a UV-Vis spectrophotometer.

  • The percentage of ACE inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin signaling pathway and the experimental workflow for the ACE inhibition assay.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction ACE ACE Renin Renin Inhibitors (R)-1-Boc-2-piperidineacetic acid derivatives Inhibitors->ACE

Caption: The Renin-Angiotensin System and the point of intervention for the inhibitors.

ACE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE with Inhibitor (37°C, 10 min) Prep_ACE->Preincubation Prep_HHL Prepare HHL Substrate Reaction Add HHL Substrate (37°C, 30 min) Prep_HHL->Reaction Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Preincubation Preincubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for the in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.

References

Safety Operating Guide

Proper Disposal of (R)-1-Boc-2-piperidineacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (R)-1-Boc-2-piperidineacetic acid. Adherence to these protocols is essential for ensuring laboratory safety, regulatory compliance, and environmental protection. While this compound is generally considered a non-hazardous solid, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to confirm its classification based on your unique laboratory activities and local regulations.

Chemical and Physical Properties

A summary of the known quantitative data for the closely related (S)-enantiomer, (S)-1-Boc-2-piperidineacetic acid, is provided below. This information should be used as a general guideline for handling and storage.

PropertyValueReference
Chemical Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [1][2]
Appearance White solid[1]
Melting Point 93-97 °C[1]
Storage Temperature ≤ -4 °C[1]
Storage Class 11 - Combustible Solids[2]

Experimental Protocols: Waste Disposal Procedures

The appropriate disposal method for this compound depends on its classification as either non-hazardous or hazardous waste. Always consult the Safety Data Sheet (SDS) and your institution's EHS for a definitive classification.[3]

Protocol 1: Disposal of Non-Hazardous Solid Chemical Waste

If this compound is confirmed to be non-hazardous, follow this procedure:

  • Container Selection: Place the waste in a designated, rigid, and closable container. A cardboard box with a liner may be suitable.[4]

  • Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste" and list the chemical name.

  • Segregation: Do not mix non-hazardous waste with hazardous waste.

  • Final Disposal: Once the container is full, seal it securely. It may be permissible to dispose of it in the regular trash, but it is best practice to place it directly into a dumpster to avoid handling by custodial staff.[4]

Protocol 2: Disposal of Hazardous Solid Chemical Waste

If the compound is treated as hazardous waste, or if it is contaminated with other hazardous materials, the following protocol must be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

  • Waste Container: Use a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure lid.[5] The container should be lined with a heavy-duty polyethylene bag (e.g., 7-mil) or multiple standard trash bags.[3]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[5] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[5]

    • The accumulation start date.

    • The associated hazards (e.g., "Combustible Solid").

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[3][6]

    • Store the container in a designated Satellite Accumulation Area within the laboratory.[6]

    • Ensure incompatible wastes are segregated.[5]

    • Do not overfill the container; it should be no more than three-quarters full.[3]

  • Request for Pickup: Once the container is full, seal the inner bag with tape or a tie.[3] Complete a chemical waste collection form as required by your institution's EHS to arrange for professional disposal.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS start->consult_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous non_hazardous_protocol Follow Protocol for Non-Hazardous Solid Waste: - Designated container - Clear labeling - Segregate from hazardous waste - Dispose in appropriate facility is_hazardous->non_hazardous_protocol No hazardous_protocol Follow Protocol for Hazardous Solid Waste: - Use labeled hazardous waste container - Keep container closed - Store in Satellite Accumulation Area - Arrange for professional disposal is_hazardous->hazardous_protocol Yes end End: Waste Disposed of Safely and Compliantly non_hazardous_protocol->end hazardous_protocol->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (R)-1-Boc-2-piperidineacetic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shields.[1][2][3]Protects against splashes and dust. For tasks with a higher risk of splashing, a face shield worn over goggles is recommended.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][4][6] A fully buttoned lab coat is mandatory.[1]Inspect gloves for integrity before each use and change them immediately if contaminated.[1][5][6] For significant spill potential, consider additional protective clothing.[6]
Respiratory Protection A NIOSH-approved respirator is recommended if dust generation is likely and engineering controls are insufficient.[1][5]All handling of the solid compound should ideally occur within a certified chemical fume hood to prevent inhalation of dust.[1][6]

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Procedural Steps:

    • Designate a specific area for handling the compound.

    • Avoid actions that generate dust, such as vigorous scraping or pouring from a height.[1] Use a spatula for transferring the solid.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[1]

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]

    • Decontaminate all work surfaces and equipment after use.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][7][8]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of down the drain.[2][6]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert Personnel & Cordon Off Area don_ppe Don Appropriate PPE alert->don_ppe Evacuate if necessary contain_spill Contain the Spill don_ppe->contain_spill absorb_liquid Absorb Liquid Spill contain_spill->absorb_liquid If liquid sweep_solid Carefully Sweep Up Solid Spill contain_spill->sweep_solid If solid place_in_container Place Waste in Labeled Container absorb_liquid->place_in_container sweep_solid->place_in_container decontaminate_area Decontaminate Spill Area place_in_container->decontaminate_area dispose_waste Dispose of Waste via Hazmat Procedures decontaminate_area->dispose_waste report_incident Report the Incident dispose_waste->report_incident

Caption: Workflow for handling a chemical spill.

References

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.